Curculigoside C
Description
Properties
IUPAC Name |
[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPUSYGYNSWPGB-DRASZATQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Origin and Properties of Curculigoside C
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Curculigoside C, a phenolic glucoside of significant interest in phytochemical and pharmacological research. It details its natural source, chemical properties, and established protocols for its isolation and purification. Furthermore, this guide presents pharmacokinetic data and explores associated biological pathways to support further research and development.
Natural Origin
This compound is a naturally occurring phenolic glucoside isolated from the rhizomes of Curculigo orchioides Gaertn., a medicinal plant belonging to the Amaryllidaceae family.[1][2] This plant, commonly known as "Kali Musli," has a history of use in traditional medicine systems, including Ayurveda and Chinese medicine, for treating various ailments.[2][3] this compound is one of several bioactive compounds found in the plant, alongside other phenolic glucosides like Curculigoside A and B.[1][2] The structure of this compound was elucidated as 5-hydroxy-2-O-β-D-glucopyranosyl benzyl-3′-hydroxy-2′,6′-dimethoxybenzoate through spectroscopic analysis.[1]
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its detection, isolation, and formulation in research and development settings.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₁₂ | [4] |
| Exact Mass | 482.142 g/mol | [4] |
| CAS Number | 851713-74-1 | [4] |
| Appearance | Solid at room temperature | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Boiling Point | 801.2 ± 65.0 °C at 760 mmHg | [4] |
| Flash Point | 276.5 ± 27.8 °C | [4] |
| LogP | -0.63 | [4] |
| Hydrogen Bond Donors | 6 | [4] |
| Hydrogen Bond Acceptors | 12 | [4] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from Curculigo orchioides rhizomes involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesis of established methodologies.[1][5]
Objective: To extract and purify this compound from the dried rhizomes of Curculigo orchioides.
Materials:
-
Dried and powdered rhizomes of C. orchioides
-
75% Aqueous Ethanol or Ethyl Acetate
-
Petroleum Ether
-
n-Butanol
-
Silica Gel (for column chromatography)
-
Sephadex LH-20
-
Methanol
-
Deionized Water
-
Rotary Evaporator
-
Chromatography Columns
-
Filtration apparatus
Methodology:
-
Preparation of Plant Material: The rhizomes of C. orchioides are first dried and then pulverized into a fine powder (100-120 mesh) to increase the surface area for efficient extraction.[1][5]
-
Solvent Extraction:
-
Concentration: The resulting filtrates are combined and concentrated under vacuum at 50°C using a rotary evaporator to yield a crude extract or thick cream.[1][5]
-
Liquid-Liquid Partitioning:
-
The concentrated ethanol extract is partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[1] The fraction containing this compound is retained for further purification.
-
If starting with an ethyl acetate crude cream, it can be dissolved in hot water and then re-extracted with ethyl acetate to refine the extract.[5]
-
-
Column Chromatography:
-
The target fraction from the partitioning step is subjected to silica gel column chromatography.[1]
-
A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of ethyl acetate and methanol can be used to separate the compounds.[5]
-
-
Further Purification (Size-Exclusion Chromatography):
-
Fractions identified as containing this compound are further purified using Sephadex LH-20 column chromatography to remove smaller impurities.[1]
-
-
Recrystallization: The purified fraction is recrystallized using ethanol to obtain the final, high-purity this compound product.[5]
-
Drying and Identification: The crystalline product is vacuum-dried at approximately 70°C.[5] The final identification and structural confirmation are performed using spectroscopic methods, including ¹H-NMR and ¹³C-NMR.[1]
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have shown that it undergoes rapid oral absorption but has low absolute bioavailability.[6]
| Parameter (Dose) | Tmax (h) | t½ (h) | Absolute Bioavailability (%) |
| 15 mg/kg | 0.106 | 2.022 | 2.01 |
| 30 mg/kg | 0.111 | 2.061 | 2.13 |
| 60 mg/kg | 0.111 | 2.048 | 2.39 |
| Data from a pharmacokinetic study in rats after intragastric administration.[6] |
The low bioavailability suggests extensive metabolism. The primary metabolic pathways identified include dehydration, glucosylation, demethylation, sulfonation, and cysteine conjugation.[6]
Biological Activity and Associated Signaling Pathways
This compound has demonstrated potent antioxidant and neuroprotective effects, in some cases superior to its parent compound, Curculigoside A.[6] While specific signaling pathways for this compound are still under detailed investigation, research on the parent compound, curculigoside, has implicated its involvement in modulating key inflammatory pathways. For instance, curculigoside has been shown to exhibit anti-arthritic effects by regulating the JAK/STAT/NF-κB signaling pathway.[1] This pathway is a critical regulator of immune responses and inflammation, making it a plausible target for the pharmacological actions of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound (this compound) | Phenols | 851713-74-1 | Invivochem [invivochem.com]
- 5. CN104592322A - Method for extracting and separating curculigoside from curculigo gaertn plants - Google Patents [patents.google.com]
- 6. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Isolation of Curculigoside C from Curculigo orchioides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curculigoside C, a phenolic glucoside isolated from the rhizomes of Curculigo orchioides, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for extraction and purification, presents quantitative data, and includes visualizations of the experimental workflow and associated signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Curculigo orchioides Gaertn., commonly known as "Kali Musli," is a perennial herb with a long history of use in traditional medicine systems, particularly in Ayurveda and Chinese medicine.[1] The rhizomes of this plant are rich in various phytochemicals, including phenolic glycosides, which are believed to be responsible for its diverse pharmacological activities.[2][3] Among these compounds, this compound has emerged as a molecule of interest.
The discovery and isolation of this compound have been pivotal in understanding the therapeutic potential of Curculigo orchioides. This guide aims to provide a detailed technical overview of the processes involved in obtaining this compound in a pure form, which is a critical first step for further pharmacological and clinical investigations.
Discovery and Structural Elucidation
This compound was first isolated from the rhizomes of Curculigo orchioides.[2] Its structure was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as 5-hydroxy-2-O-β-D-glucopyranosyl benzyl-3′-hydroxy-2′,6′-dimethoxybenzoate.[2]
Experimental Protocols
Plant Material and Extraction
The primary source material for the isolation of this compound is the dried rhizomes of Curculigo orchioides.
Protocol for Extraction:
-
Preparation of Plant Material: The dried rhizomes are pulverized into a coarse powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered rhizomes are typically extracted with 75% aqueous ethanol or ethyl acetate.[2][4] A common method involves reflux extraction, where the solvent is heated to its boiling point to enhance extraction efficiency. This process is usually repeated three times to ensure maximum yield.[2] Another effective method is Soxhlet extraction with ethanol for 72 hours.
-
Concentration: The resulting extract is then concentrated under reduced pressure at a temperature below 50°C to obtain a crude extract.[2]
Purification of this compound
The crude extract is a complex mixture of various phytochemicals. Therefore, a multi-step purification process is necessary to isolate this compound.
The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2] this compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
Column chromatography is a crucial step for the separation of this compound from other compounds in the enriched fraction. A combination of silica gel and Sephadex LH-20 column chromatography is commonly employed.[2]
Silica Gel Column Chromatography Protocol:
-
Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh).
-
Mobile Phase: A gradient elution system is typically used, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol. A patent for a similar compound suggests a gradient of ethyl acetate and methanol, starting from pure ethyl acetate and progressively increasing the proportion of methanol.[5]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Sephadex LH-20 Column Chromatography Protocol:
-
Stationary Phase: Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. It is particularly effective for purifying phenolic compounds.[6]
-
Mobile Phase: Methanol or a mixture of methanol and water is commonly used as the eluent.[7]
-
Fraction Collection: Fractions are collected and analyzed, often by HPLC, to isolate the pure this compound.
For obtaining highly pure this compound, a final purification step using preparative HPLC is often necessary.
Preparative HPLC Protocol:
-
Column: A reversed-phase C18 column is typically used.[8][9]
-
Mobile Phase: A gradient system of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.0025% trifluoroacetic acid) is commonly employed.[9]
-
Detection: UV detection at a wavelength of around 280 nm is suitable for monitoring the elution of this compound.[8]
Data Presentation
Quantitative Data
The yield of this compound can vary depending on the source of the plant material and the extraction and purification methods employed.
| Parameter | Value | Reference |
| Yield from Crude Extract | Not explicitly stated in most literature, but a study on a similar compound, curculigoside, reported a yield of 72.8 mg from 300 mg of crude extract after purification.[8] | [8] |
| Purity (Post-Prep HPLC) | >99% | [8] |
| Content in Rhizomes | 0.11% to 0.35% | [10][11] |
| Ethanolic Extract Yield | 21.9% w/w | [12] |
Spectroscopic Data
Table 2: 1H and 13C NMR Data for this compound (in DMSO-d6) [2]
| Position | 13C δ (ppm) | 1H δ (ppm) (J in Hz) |
| Aromatic Ring A (Aglycone) | ||
| 1 | 127.4 | |
| 2 | 148.0 | |
| 3 | 117.8 | 7.10 (d, 8.4) |
| 4 | 115.2 | 6.72 (dd, 8.4, 2.4) |
| 5 | 152.7 | |
| 6 | 114.9 | 6.91 (d, 2.4) |
| 7 | 61.3 | 5.33 (s) |
| Aromatic Ring B (Benzoate) | ||
| 1' | 114.9 | |
| 2' | 152.7 | |
| 3' | 148.0 | |
| 4' | 115.2 | 6.55 (d, 8.4) |
| 5' | 117.8 | 6.55 (d, 8.4) |
| 6' | 127.4 | |
| 7' | 167.9 | |
| 2'-OCH3 | 56.5 | 3.70 (s) |
| 6'-OCH3 | 56.5 | 3.71 (s) |
| Glucose Moiety | ||
| 1'' | 104.9 | 4.63 (d, 6.6) |
| 2'' | 74.5 | |
| 3'' | 77.8 | |
| 4'' | 71.0 | |
| 5'' | 77.8 | |
| 6'' | 62.1 |
Mass Spectrometry Data:
-
ESI-MS: The electrospray ionization mass spectrum of this compound typically shows a protonated molecule [M+H]+ at m/z 483.1492 and a sodium adduct [M+Na]+ at m/z 505.1316.[2]
-
MS/MS Fragmentation: Key fragment ions observed in the MS/MS spectrum include m/z 321.1053 (loss of the glucose moiety) and further fragments at m/z 303.0952, 261.0605, 220.9952, 181.0598, and 123.1042, which correspond to the fragmentation of the aglycone part.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway
This compound has been reported to exhibit anti-inflammatory and other biological activities through the modulation of the JAK/STAT/NF-κB signaling pathway. It has been shown to downregulate the expression of key proteins in this pathway.
Caption: Inhibition of the JAK/STAT/NF-κB pathway by this compound.
Conclusion
The isolation and characterization of this compound from Curculigo orchioides provide a foundation for exploring its therapeutic potential. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully elucidate its promise as a lead compound for new drug discovery.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Buy this compound | 851713-74-1 [smolecule.com]
- 5. CN104592322A - Method for extracting and separating curculigoside from curculigo gaertn plants - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Synthesis of Curculigoside by Stress and Amino Acids in Static Culture of Curculigo orchioides Gaertn (Kali Musli) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
The Biosynthesis of Curculigoside C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the proposed biosynthesis pathway of Curculigoside C, a phenolic glucoside with notable antioxidant and neuroprotective properties found in plants of the Curculigo genus, particularly Curculigo orchioides. This document is intended for researchers, scientists, and drug development professionals interested in the natural product synthesis and therapeutic potential of this compound.
Introduction to this compound
This compound is a phenolic glycoside that has garnered scientific interest for its potential pharmacological applications. Structurally, it is the C-3' hydroxylation product of Curculigoside A. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts to enhance its production and for the synthesis of novel derivatives with improved therapeutic efficacy. While the complete enzymatic pathway has not been fully elucidated in Curculigo orchioides, a proposed pathway can be constructed based on established principles of phenolic compound biosynthesis in plants.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central route for the synthesis of a wide array of plant secondary metabolites. The pathway likely involves a series of enzymatic reactions including hydroxylation, glycosylation, and esterification.
Phenylpropanoid Pathway Precursors
The journey begins with the aromatic amino acid L-tyrosine, which has been suggested to be a more efficient precursor than L-phenylalanine for curculigoside synthesis in C. orchioides[1]. Through a series of enzymatic steps, L-tyrosine is converted into key intermediates that form the backbone of this compound.
Key Enzymatic Steps
The proposed pathway can be broken down into the following key stages:
-
Formation of the Benzoic Acid Moiety: The synthesis of the 3-hydroxy-2,6-dimethoxybenzoate portion of this compound likely proceeds through a branch of the phenylpropanoid pathway. This involves a series of hydroxylations and methylations of a C6-C1 precursor derived from the shikimate pathway.
-
Formation of the Glucosylated Benzyl Alcohol Moiety: The 5-hydroxy-2-O-β-D-glucopyranosyl benzyl alcohol moiety is also derived from the phenylpropanoid pathway. A key intermediate, likely p-coumaric acid, undergoes further reduction and hydroxylation.
-
Glycosylation: A crucial step is the attachment of a glucose molecule to the benzyl alcohol intermediate. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the phenolic hydroxyl group.
-
Esterification: The glucosylated benzyl alcohol and the benzoic acid derivative are then joined via an ester linkage to form Curculigoside A.
-
Hydroxylation to Form this compound: The final step is the specific hydroxylation of Curculigoside A at the C-3' position of the benzoic acid ring. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase, yielding this compound.
Regulation of Biosynthesis
The biosynthesis of this compound is likely regulated by various internal and external factors. Studies have shown that the application of elicitors, such as salicylic acid (SA) and polyethylene glycol (PEG), can significantly enhance the production of curculigoside in in vitro cultures of C. orchioides. This suggests the involvement of plant stress response signaling pathways in regulating the expression of key biosynthetic genes.
Quantitative Data on Curculigoside Production
The following tables summarize quantitative data from studies on this compound and related compounds.
Table 1: Effect of Elicitors on Curculigoside Content in C. orchioides In Vitro Cultures
| Elicitor | Concentration | Duration | Curculigoside Content (µg/mg EDW) | Fold Increase |
| Control | - | 1 week | 110.00 ± 0.00 | - |
| Salicylic Acid | 10 ppm | 1 week | 263.75 ± 0.24 | 2.4 |
| PEG 6000 | 10,000 ppm | 2 weeks | 260.05 ± 0.93 | 2.4 |
EDW: Extract Dry Weight. Data adapted from a study on in vitro cultures of C. orchioides.[2]
Table 2: Pharmacokinetic Parameters of this compound in Rats after Intragastric Administration
| Dose (mg/kg) | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) |
| 15 | 0.106 | 2.022 | 2.01 |
| 30 | 0.111 | 2.061 | 2.13 |
| 60 | 0.111 | 2.048 | 2.39 |
Data from a pharmacokinetic study in rats.[3][4][5]
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of this compound from C. orchioides rhizomes.
-
Pulverization: Dried rhizomes of C. orchioides are ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, such as 60% aqueous ethanol or ethyl acetate, using methods like reflux or soxhlet extraction[6][7].
-
Solvent Evaporation: The extract is concentrated under reduced pressure to remove the solvent, yielding a crude extract.
-
Purification by Column Chromatography: The crude extract is subjected to column chromatography for purification. Macroporous resins (e.g., D101) can be used for initial cleanup, followed by silica gel chromatography[6][7]. Elution is typically performed with a gradient of solvents, such as a mixture of ethyl acetate and methanol.
-
High-Speed Counter-Current Chromatography (HSCCC): For higher purity, HSCCC can be employed. A two-phase solvent system, for example, ethyl acetate-ethanol-water, is used for separation[6].
-
Recrystallization: The purified fractions containing this compound are further purified by recrystallization from a solvent like ethanol to obtain the pure compound.
-
Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC)[8].
References
- 1. Enhanced Synthesis of Curculigoside by Stress and Amino Acids in Static Culture of Curculigo orchioides Gaertn (Kali Musli) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of phenolic glucosides - ProQuest [proquest.com]
- 3. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Rapid biosynthesis of phenolic glycosides and their derivatives from biomass-derived hydroxycinnamates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Pharmacological Profile of Curculigoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Curculigoside C, a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound and the closely related compound, curculigoside, summarizing key findings on its mechanisms of action, and detailing experimental protocols from pivotal studies.
Core Pharmacological Activities
This compound and the broader class of curculigosides exhibit a range of biological activities, with notable effects in the domains of anti-inflammation, neuroprotection, and bone health. These properties are underpinned by the modulation of key cellular signaling pathways.
Anti-inflammatory and Anti-arthritic Effects
Curculigoside has demonstrated significant anti-arthritic effects. In a study utilizing a collagen-induced arthritis rat model, treatment with curculigoside at a dose of 50 mg/kg markedly reduced paw swelling and arthritis scores[1]. This therapeutic effect is associated with a reduction in pro-inflammatory cytokines. Specifically, curculigoside treatment decreased the serum levels of tumor necrosis factor (TNF)-α, interleukin (IL)-1β, IL-6, IL-10, IL-12, and IL-17A in these models[1][2].
The anti-inflammatory mechanism of curculigoside involves the regulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) signaling pathways. In rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells, curculigoside inhibited cell proliferation in a time and concentration-dependent manner[1][2]. Further investigation revealed that curculigoside treatment downregulated the expression of JAK1, JAK3, and STAT3, while upregulating cytosolic NF-κB p65 and its inhibitor, IκB[1][2].
Neuroprotective Properties
This compound has been noted for its neuroprotective and antioxidant effects[3]. Studies on curculigoside have shown its potential in mitigating neuronal damage. For instance, it has been shown to protect against glutamate-induced neuronal cell loss in cortical neuron cultures in a time- and concentration-dependent manner[4]. Furthermore, curculigoside has been investigated for its therapeutic potential in spinal cord injury. It is suggested to regulate apoptosis and oxidative stress by modulating the Nrf-2/NQO-1 signaling pathway[5]. In a hydrogen peroxide-induced PC12 cell model, curculigoside treatment at concentrations of 1, 3, and 10 μM significantly increased cell viability[5].
Osteoprotective Effects
The potential of curculigoside in treating osteoporosis has been a significant area of research. It is believed to synergistically promote bone formation and inhibit bone resorption by up-regulating Runx2 and osteoprotegerin (OPG) expression and regulating the OPG/RANKL balance to inhibit osteoclast activity[6]. The osteoprotective effects of curculigoside are mediated through multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Curculigoside has been shown to enhance the osteogenic differentiation of human amniotic fluid-derived stem cells by up-regulating the expression of β-catenin and Cyclin D1[6]. In adipose-derived stem cells, curculigoside was found to induce osteogenic differentiation via the PI3K/Akt signaling pathway[7]. It has also been shown to prevent hydrogen peroxide-induced dysfunction and oxidative damage in calvarial osteoblasts[4].
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and curculigoside from various experimental studies.
| Pharmacological Activity | Model System | Compound | Concentration/Dose | Observed Effect | Reference |
| Anti-arthritis | Collagen-Induced Arthritis Rats | Curculigoside | 50 mg/kg | Decreased paw swelling and arthritis scores | [1] |
| Anti-proliferation | MH7A cells | Curculigoside | Not specified | Time and concentration-dependent inhibition of cell proliferation | [1][2] |
| Neuroprotection | H2O2-induced PC12 cells | Curculigoside | 1, 3, 10 μM | Increased cell viability | [5] |
| Osteogenic Differentiation | Adipose-Derived Stem Cells | Curculigoside | 5 μM | No cytotoxicity; induced osteogenic differentiation | [7] |
| Osteogenic Differentiation | Human Amniotic Fluid-Derived Stem Cells | Curculigoside | 1-100 μg/mL | Stimulated alkaline phosphatase activity and calcium deposition | [8] |
Pharmacokinetics of this compound
A pharmacokinetic study in rats provided key insights into the absorption, distribution, metabolism, and excretion of this compound.
| Pharmacokinetic Parameter | Intragastric Dose: 15 mg/kg | Intragastric Dose: 30 mg/kg | Intragastric Dose: 60 mg/kg | Intravenous Dose: 2.0 mg/kg | Reference |
| Tmax (h) | 0.106 | 0.111 | 0.111 | - | [3][9] |
| t1/2 (h) | 2.022 | 2.061 | 2.048 | - | [3][9] |
| Absolute Bioavailability (%) | 2.01 | 2.13 | 2.39 | - | [3][9] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies used in key studies on curculigoside.
In Vivo Anti-Arthritis Study
-
Animal Model: Male Wistar rats (5–6 weeks old, 170–180 g) were used to induce a collagen-induced arthritis (CIA) model[1].
-
Induction of Arthritis: Arthritis was induced by immunization with type II collagen[1].
-
Treatment: Arthritic rats were treated with curculigoside at a dose of 50 mg/kg[1].
-
Assessment: Therapeutic effects were evaluated by measuring paw swelling and arthritis scores. Serum levels of TNF-α, IL-1β, IL-6, IL-10, IL-12, and IL-17A were determined[1]. Thymus and spleen indices were also determined[2].
In Vitro Anti-Proliferative Study
-
Cell Line: Rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells were used[1][2].
-
Assay: The anti-proliferative effects of curculigoside were measured using the Cell Counting Kit-8 (CCK-8) assay[2].
-
Western Blotting: The expression levels of Janus kinase (JAK)1, JAK3, signal transducer and activator of transcription (STAT)3, nuclear factor (NF)-κB p65, and its inhibitor (IκB) were determined by western blotting[1][2].
In Vitro Neuroprotection Study
-
Cell Line: PC12 cells were used[5].
-
Induction of Injury: Oxidative stress was induced using hydrogen peroxide (H2O2) at a concentration of 300 μM[5].
-
Treatment: Cells were pre-treated with varying concentrations of curculigoside (1, 3, 10 μM) for 2 hours, followed by co-incubation with H2O2 for 24 hours[5].
-
Viability Assay: Cell viability was assessed using the MTT assay[5].
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and related compounds are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Curculigoside's anti-inflammatory mechanism via the JAK/STAT/NF-κB pathway.
Caption: Neuroprotective effect of Curculigoside via the Nrf-2/NQO-1 signaling pathway.
Caption: Osteoprotective effects of Curculigoside via PI3K/Akt and Wnt/β-catenin pathways.
References
- 1. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>Curculigo orchioides</i> Gaertn.: An Overview of Its Effects on Human Health - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curculigoside is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curculigoside promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curculigoside improves osteogenesis of human amniotic fluid-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Neuroprotective Effects of Curculigoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curculigoside C, a phenolic glucoside isolated from the rhizomes of Curculigo orchioides, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative data supporting the neuroprotective effects of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells. These protective actions are mediated by the modulation of several key signaling pathways.
Attenuation of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature in many neurodegenerative disorders. This compound has been shown to effectively counteract oxidative stress by enhancing the endogenous antioxidant capacity of neuronal cells.
One of the primary mechanisms involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) . This cascade enhances the cellular defense against oxidative damage.[1]
Furthermore, this compound has been observed to directly scavenge free radicals and increase the levels of crucial intracellular antioxidants like glutathione (GSH) , while also boosting the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .[2]
Anti-Inflammatory Activity
Neuroinflammation, mediated by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, contributes significantly to neuronal damage in neurodegenerative diseases. This compound exhibits potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
In response to inflammatory stimuli, the inhibitor of NF-κB, IκBα, is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[3][4]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative conditions. This compound confers neuroprotection by modulating the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
The pro-apoptotic protein Bax promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, leading to cell death. Conversely, the anti-apoptotic protein Bcl-2 inhibits this process. This compound has been demonstrated to increase the expression of Bcl-2 and decrease the expression of Bax, thereby increasing the Bcl-2/Bax ratio.[1] This shift in the balance between pro- and anti-apoptotic proteins prevents the release of cytochrome c and the activation of downstream caspases, ultimately inhibiting neuronal apoptosis.
Modulation of Other Signaling Pathways
Emerging evidence suggests that this compound also modulates other signaling pathways involved in neuronal survival and function. The PI3K/Akt signaling pathway , a crucial regulator of cell growth and survival, has been shown to be activated by this compound in models of ischemic brain injury.[5] Additionally, the AMPK/Nrf2 signaling pathway has been implicated in the this compound-mediated protection against mitochondrial dysfunction in models of Alzheimer's disease.[6]
Signaling Pathway Diagrams
References
- 1. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Curculigoside on Memory Impairment and Bone Loss via Anti-Oxidative Character in APP/PS1 Mutated Transgenic Mice | PLOS One [journals.plos.org]
- 3. Curculigoside A attenuates experimental cerebral ischemia injury in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of curculigoside in protecting against ischemic brain injury through regulation of oxidative stress and NF-κB and PI3K/Akt expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
The In Vitro Antioxidant Potential of Curculigoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curculigoside C, a phenolic glucoside isolated from the rhizomes of Curculigo orchioides, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and underlying mechanisms.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | Radical Species | This compound IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 50 | Vitamin C | - |
| Superoxide Radical Scavenging | Superoxide Anion (O₂⁻) | 86 | Vitamin C | 69 |
| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | 37 | Vitamin C | - |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a summary of reported values.[3]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible assessment of antioxidant activity. The following sections outline the methodologies for the key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.
-
Assay:
-
To a 96-well plate or cuvette, add a specific volume of the sample solution (e.g., 100 µL).
-
Add an equal volume of the 0.1 mM DPPH solution (e.g., 100 µL).
-
For the blank, add the same volume of methanol instead of the sample solution.
-
For the control, add the sample solution to methanol without DPPH to account for any absorbance from the sample itself.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[6][7]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ working solution. Prepare similar dilutions for the positive control.
-
Assay:
-
Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the ABTS•+ working solution with the sample.
-
The IC50 value is determined from the plot of scavenging percentage against concentration.
Superoxide Radical (O₂⁻) Scavenging Assay (NBT Method)
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a purple formazan product. The scavenging of superoxide radicals by an antioxidant inhibits this reduction, and the decrease in formazan formation is measured spectrophotometrically.[8][9]
Materials:
-
Nitroblue tetrazolium (NBT)
-
Phenazine methosulfate (PMS)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Positive control (e.g., Quercetin, Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of NBT, PMS, and NADH in Tris-HCl buffer.
-
-
Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in the buffer. Prepare similar dilutions for the positive control.
-
Assay:
-
In a reaction vessel, mix the sample solution, NBT solution, and NADH solution.
-
Initiate the reaction by adding the PMS solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the formazan product at 560 nm.
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction mixture without the sample.
-
A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined from the dose-response curve.
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)
This assay generates highly reactive hydroxyl radicals through the Fenton reaction (Fe²⁺ + H₂O₂). The ability of an antioxidant to scavenge these radicals is measured by monitoring the inhibition of a detection molecule's degradation.[10][11]
Materials:
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deoxyribose (or another detection molecule like salicylic acid)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Phosphate buffer (pH 7.4)
-
This compound
-
Positive control (e.g., Mannitol)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare fresh aqueous solutions of FeSO₄, H₂O₂, and deoxyribose in phosphate buffer.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in the buffer. Prepare similar dilutions for the positive control.
-
Assay:
-
To a reaction tube, add the sample solution, FeSO₄, and deoxyribose.
-
Initiate the Fenton reaction by adding H₂O₂.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Color Development: Stop the reaction by adding TCA, followed by the addition of TBA. Heat the mixture in a water bath (e.g., at 95°C for 15 minutes) to develop a pink chromogen.
-
Measurement: After cooling, measure the absorbance of the colored solution at 532 nm.
-
Calculation of Scavenging Activity: The percentage of hydroxyl radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction mixture without the sample.
-
A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined from the concentration-response plot.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying antioxidant mechanism, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Superoxide Radical Scavenging Assay (NBT Method).
Caption: Workflow for the Hydroxyl Radical Scavenging Assay (Fenton Reaction).
Caption: General Mechanism of Radical Scavenging by this compound.
Conclusion
The in vitro evidence strongly suggests that this compound is a potent antioxidant with significant free radical scavenging capabilities against a variety of reactive oxygen species. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the antioxidant properties of this promising natural compound. The provided workflows and mechanistic diagram serve to standardize experimental approaches and enhance the understanding of its mode of action. Further investigations are warranted to fully elucidate its potential therapeutic applications in diseases associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (this compound) | Phenols | 851713-74-1 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. pubcompare.ai [pubcompare.ai]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. scribd.com [scribd.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
The Anti-inflammatory Properties of Curculigoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curculigoside C, a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has demonstrated significant anti-inflammatory activities in a variety of preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies. The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription/nuclear factor-kappa B (JAK/STAT/NF-κB) pathway, the nucleotide-binding oligomerization domain-like receptor containing pyrin domain 3 (NLRP3) inflammasome, and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for further investigation into the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has emerged as a promising natural compound with potent anti-inflammatory effects. This guide will delve into the scientific evidence supporting these claims.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response.
Inhibition of the JAK/STAT/NF-κB Signaling Pathway
The JAK/STAT and NF-κB signaling pathways are central to the production of pro-inflammatory cytokines. Evidence suggests that this compound can effectively suppress these pathways. In tumor necrosis factor-alpha (TNF-α) stimulated MH7A cells (a rheumatoid arthritis-derived fibroblast-like synoviocyte cell line), this compound has been shown to downregulate the expression of JAK1, JAK3, and STAT3. Furthermore, it upregulates the expression of cytosolic nuclear factor-kappa B (NF-κB) p65 and its inhibitor, IκB, suggesting that it inhibits the translocation of NF-κB to the nucleus, a critical step for the transcription of pro-inflammatory genes.[1]
References
Curculigoside C: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curculigoside C is a naturally occurring phenolic glucoside isolated from the rhizomes of Curculigo orchioides Gaertn.[1][2] Structurally, it is characterized by a glucose moiety attached to a phenolic backbone, which is believed to contribute to its wide range of pharmacological activities.[2] As a derivative of the more extensively studied Curculigoside A, this compound has demonstrated superior antioxidant and neuroprotective effects in certain assays.[3][4] This technical guide provides an in-depth overview of the current research on this compound, focusing on its potential therapeutic applications, underlying mechanisms of action, and relevant experimental data. The information is intended to support further investigation and drug development efforts.
Core Therapeutic Applications
Research has highlighted several promising therapeutic areas for this compound and its parent compounds, primarily leveraging their antioxidant, anti-inflammatory, and cell-regulating properties.[2][5]
Osteoporosis
Curculigoside has shown significant potential as an osteoprotective agent for treating osteoporosis.[5][6] Its mechanisms involve modulating the differentiation and function of osteogenic cells, inhibiting inflammatory responses, and counteracting oxidative stress.[5][7] Studies demonstrate that it can regulate the balance between osteogenesis (bone formation) and adipogenesis (fat formation) in bone marrow mesenchymal stem cells (BMSCs), a critical factor in age-related bone loss.[8]
Mechanisms of Action in Osteoporosis:
-
Inhibition of Osteoclastogenesis: Curculigoside effectively inhibits the formation and bone resorption activity of osteoclasts by activating the Nrf2/Keap1 pathway and inhibiting the pro-inflammatory NF-κB pathway.[5] This dual action helps to reduce oxidative stress-induced bone degradation.
-
Promotion of Osteogenesis: The compound promotes the differentiation of adipose-derived stem cells (ADSCs) into osteoblasts, a process mediated by the PI3K-Akt signaling pathway.[9] It also upregulates the expression of key osteogenic markers such as RUNX2, ALP, and Osterix.[9] Another identified mechanism involves the activation of the MEK/ERK-TAZ axis, which encourages the commitment of BMSCs to the osteoblastic lineage over the adipocytic lineage.[8]
-
Anti-inflammatory and Antioxidant Effects: In dexamethasone-induced osteoblast injury models, Curculigoside protects cells by decreasing the production of reactive oxygen species (ROS) and inhibiting the release of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]
Signaling Pathways in Osteoporosis Treatment
Caption: this compound's dual-action mechanism in osteoporosis.
Quantitative Data: In Vivo Osteoporosis Studies
| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Ovariectomized (OVX) Rats | Curculigoside | Not Specified | Not Specified | Improved Bone Mineral Density (BMD), BV/TV, BS/BV, and Tb.Th; Reduced Tb.Sp. | [10][11] |
| Aging Mice | Curculigoside (CCG) | Not Specified | Not Specified | Ameliorated bone loss and marrow adiposity; Upregulated TAZ expression. | [8] |
| Dexamethasone-induced Mice | Curculigoside | Not Specified | Not Specified | Reduced serum SOD; Increased bone tissue SOD and CAT; Promoted osteogenic protein expression. | [5] |
Neurodegenerative Diseases (Alzheimer's Disease)
Curculigoside has demonstrated significant neuroprotective effects, positioning it as a potential therapeutic agent for Alzheimer's disease (AD).[12] Its activity centers on mitigating oxidative stress and mitochondrial dysfunction, which are key pathological features of AD.[12]
Mechanisms of Action in Neuroprotection:
-
Mitochondrial Protection: In L-glutamate-damaged HT22 hippocampal neurons, Curculigoside suppressed apoptosis, reduced the accumulation of ROS, stabilized mitochondrial membrane potential, and prevented excessive calcium influx.[12]
-
Reduction of AD Pathology: In APP/PS1 transgenic mice, a model for AD, a 4-week administration of Curculigoside improved memory and behavioral impairments.[12] It also reduced the deposition of amyloid-beta (Aβ) plaques and neurofibrillary tangles caused by tau hyperphosphorylation.[12]
-
Signaling Pathway Modulation: Proteomic analysis revealed that Curculigoside's neuroprotective effects are mediated primarily through the activation of the AMPK/Nrf2 signaling pathway, which helps regulate mitochondrial function.[12] It also decreases the activity of acetylcholinesterase (AChE) and inhibits the expression of BACE1, the primary β-secretase involved in Aβ production.[13][14]
Signaling Pathway in Alzheimer's Disease
Caption: Neuroprotective pathways of this compound in Alzheimer's Disease.
Quantitative Data: In Vivo Neuroprotection Studies
| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Aged Rats | Curculigoside | 20, 40 mg/kg/day (oral) | 14 days | Significantly improved latency and reduced errors in behavioral tests. | [14][15] |
| Aged Rats | Curculigoside | 10, 20, 40 mg/kg/day | 14 days | Decreased acetylcholinesterase (AChE) activity in the cerebrum. | [14][15] |
| APP/PS1 Mice | Curculigoside (CCG) | Not Specified | 4 weeks | Improved memory; Reduced Aβ deposition and tau phosphorylation; Suppressed oxidative stress. | [12] |
Anti-Inflammatory Applications
Curculigoside demonstrates potent anti-inflammatory and immunomodulatory effects, suggesting its utility in treating autoimmune diseases like rheumatoid arthritis (RA) and inflammatory conditions such as ulcerative colitis (UC).[1][5][16][17]
Mechanisms of Action in Inflammation:
-
Rheumatoid Arthritis: In type II collagen-induced arthritic (CIA) rats, Curculigoside treatment inhibited paw swelling and reduced arthritis scores.[1][16] It significantly decreased serum levels of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, IL-12, and IL-17A.[1][16] The underlying mechanism is associated with the downregulation of the JAK/STAT/NF-κB signaling pathway.[1][16]
-
Ulcerative Colitis: Curculigoside has been shown to alleviate symptoms of dextran sulfate sodium (DSS)-induced colitis.[17] Its therapeutic effect is linked to the activation of the Keap1-Nrf2 interaction, which inhibits oxidative damage and autophagy in the intestinal epithelial barrier.[17]
Signaling Pathway in Rheumatoid Arthritis
Caption: Inhibition of the JAK/STAT/NF-κB pathway in Rheumatoid Arthritis.
Quantitative Data: Anti-inflammatory Studies
| Model | Treatment | Dosage | Effect | Reference |
| Collagen-Induced Arthritis (CIA) Rats | Curculigoside | 50 mg/kg | Decreased serum levels of TNF-α, IL-1β, IL-6, IL-10, IL-12, and IL-17A. | [1] |
| RA-derived MH7A cells | Curculigoside | Concentration-dependent | Significantly inhibited cell proliferation. | [1][16] |
Antioxidant Properties
The antioxidant activity of Curculigoside is a cornerstone of its therapeutic effects across various disease models.[2][18] It acts as a potent scavenger of free radicals, protecting cells from oxidative damage.[2][18]
Quantitative Data: In Vitro Antioxidant Activity
| Assay | Target Radical | IC₅₀ (Curculigoside) | IC₅₀ (Positive Control) | Reference |
| DPPH Scavenging | DPPH | 50 µg/ml | 4.5 µg/ml (Vitamin C) | [18] |
| Superoxide Scavenging (NBT) | Superoxide (O₂⁻) | 86 µg/ml | 69 µg/ml (Vitamin C) | [18] |
| Hydroxyl Radical Scavenging | Hydroxyl (•OH) | 37 µg/ml | 86 µg/ml (Vitamin C) | [18] |
| Lipid Peroxidation Inhibition | Lipid Peroxides | 30 µg/ml | 102 µg/ml (Vitamin C) | [18] |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.
A study using UPLC-MS/MS found that after intragastric administration, this compound exhibited rapid absorption but had low absolute bioavailability.[4][19] Twelve metabolites were identified in plasma, bile, urine, and feces, with major metabolic pathways including dehydration, glucosylation, demethylation, and sulfonation.[3][4][19]
Quantitative Data: Pharmacokinetics in Rats
| Parameter | 15 mg/kg Dose | 30 mg/kg Dose | 60 mg/kg Dose | Reference |
| Tₘₐₓ (h) | 0.106 | 0.111 | 0.111 | [3][4][19] |
| t₁/₂ (h) | 2.022 | 2.061 | 2.048 | [3][4][19] |
| Absolute Bioavailability (%) | 2.01 | 2.13 | 2.39 | [3][4][19] |
Experimental Protocols
This section details the methodologies cited in the research for key experiments involving Curculigoside.
Isolation and Extraction of Curculigoside
-
Source Material: Dried and powdered rhizomes of Curculigo orchioides.[1][15]
-
Extraction: The powdered material is extracted three times by reflux with 75% aqueous ethanol. The resulting filtrates are concentrated under a vacuum.[1][15]
-
Partitioning: The concentrated solution is successively partitioned with petroleum ether, ethyl acetate, and n-butanol.[1][15]
-
Purification: The ethyl acetate fraction, which contains Curculigoside, is subjected to a series of chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 chromatography, to isolate the pure compound.[1][15]
-
Identification: The structure of the isolated compound is confirmed using ¹H-NMR and ¹³C-NMR spectroscopy and compared with previously reported data.[1]
In Vivo Animal Study Workflow (General)
Caption: General experimental workflow for in vivo animal studies.
-
Animal Models:
-
Osteoporosis: Ovariectomized (OVX) female Sprague-Dawley (SD) rats are commonly used to model postmenopausal osteoporosis.[11]
-
Spinal Cord Injury (SCI): A spinal cord contusion model is established in SD rats.[20]
-
Alzheimer's Disease: APPswe/PSEN1dE9 (APP/PS1) transgenic mice are used as a model for cerebral amyloid pathology.[12]
-
Rheumatoid Arthritis: Type II collagen is used to induce arthritis (CIA model) in rats.[1][16]
-
-
Drug Administration: Curculigoside is typically dissolved in a vehicle like normal saline and administered orally via gavage. Dosages in rat studies have ranged from 10 mg/kg to 50 mg/kg per day.[1][14][20]
-
Outcome Measures:
-
Behavioral Tests: For neuroprotection studies, tests like the Y-maze and step-down tests are used to assess learning and memory.[13][14]
-
Histological Analysis: Tissues (e.g., bone, spinal cord, joints) are collected, sectioned, and stained (e.g., H&E) for microscopic examination.[21]
-
Micro-CT Analysis: For osteoporosis studies, micro-computed tomography is used to analyze bone microarchitecture, including BMD, BV/TV, and Tb.Th.[10][11]
-
Biochemical Assays: Serum or tissue homogenates are used to measure levels of inflammatory cytokines (TNF-α, IL-6) via ELISA and oxidative stress markers (SOD, MDA, GSH) using specific assay kits.[1][5][20]
-
In Vitro Cell Study Protocols
-
Cell Lines:
-
Neuroprotection: PC12 cells or the HT22 hippocampal neuron cell line are used.[12][20]
-
Osteogenesis: Rat calvarial osteoblasts, adipose-derived stem cells (ADSCs), or MC3T3-E1 cells are employed.[9][22][23]
-
Inflammation: Rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells are used.[1][16]
-
-
Induction of Injury/Stimulation:
-
Treatment: Cells are often pre-treated with various concentrations of Curculigoside (e.g., 1, 3, 10 µM) for a period (e.g., 2 hours) before co-incubation with the injury-inducing agent.[20]
-
Analytical Methods:
-
Cell Viability: MTT assay is used to assess cell viability after treatment.[20]
-
Western Blotting: Used to determine the protein expression levels of key signaling molecules (e.g., Nrf-2, NQO-1, Bcl-2, Caspase-3, p-Akt). GAPDH is typically used as an internal control.[9][20]
-
RT-qPCR: Used to measure the mRNA expression of target genes.[11]
-
ROS Measurement: Intracellular ROS levels are assessed using fluorescent probes like DCFH-DA.[20]
-
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of osteoporosis, neurodegeneration, and inflammatory diseases. Its multifaceted mechanism of action, primarily centered on potent antioxidant and anti-inflammatory activities, allows it to modulate key signaling pathways like Nrf2/Keap1, NF-κB, PI3K/Akt, and AMPK/Nrf2.
While the preclinical data are compelling, several challenges remain. The low oral bioavailability of this compound is a significant hurdle for clinical translation.[3][4] Future research should focus on:
-
Pharmacokinetic Optimization: Developing novel drug delivery systems (e.g., nanoparticles, liposomes) or performing structural modifications to enhance bioavailability and metabolic stability.
-
Target Identification: Further studies to elucidate the direct molecular binding targets of this compound.
-
Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate the efficacy and safety of this compound in human populations for its target indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 851713-74-1 [smolecule.com]
- 3. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS [mdpi.com]
- 4. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curculigoside is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curculigoside-is-a-promising-osteoprotective-agent-for-osteoporosis-review - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Curculigoside Ameliorates Bone Loss by Influencing Mesenchymal Stem Cell Fate in Aging Mice [frontiersin.org]
- 9. Curculigoside promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanism of action of curculigoside ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation [frontiersin.org]
- 11. Mechanism of action of curculigoside ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. mdpi.com [mdpi.com]
- 14. Ameliorative effects of curculigoside from Curculigo orchioides Gaertn on learning and memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Curculigoside mitigates dextran sulfate sodium-induced colitis by activation of KEAP1-NRF2 interaction to inhibit oxidative damage and autophagy of intestinal epithelium barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Network pharmacology and experimental validation methods to reveal the active compounds and hub targets of Curculigo orchioides Gaertn in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural Products isolated from Curculigo orchioides - BioCrick [biocrick.com]
- 23. <i>Curculigo orchioides</i> Gaertn.: An Overview of Its Effects on Human Health - Journal of Health and Allied Sciences NU [jhas-nu.in]
Methodological & Application
Application Notes and Protocols for the Extraction of Curculigoside C from Curculigo orchioides Rhizomes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Curculigo orchioides Gaertn., commonly known as "Xian Mao" or "Kali Musli," is a valuable medicinal plant in traditional medicine. Its rhizomes are rich in various bioactive compounds, with Curculigoside C being a significant phenolic glucoside.[1] this compound has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] These properties make it a compound of interest for further research and potential drug development.
This document provides detailed application notes and protocols for the extraction, isolation, and quantification of this compound from the rhizomes of Curculigo orchioides. The methodologies described herein are compiled from various scientific studies to offer researchers a comprehensive guide.
Data Presentation: Quantitative Summary of Extraction and Anaytical Methods
The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and related compounds from Curculigo orchioides.
Table 1: Comparison of Different Extraction Methods for this compound and Related Phenolic Glycosides
| Extraction Method | Solvent System | Temperature (°C) | Duration | Key Parameters/Observations | Yield/Efficiency | Reference |
| Soxhlet Extraction | 80% Acetone | 50 | 6 hours | Continuous extraction with fresh solvent. | Crude extract yield of 7.95% w/w. | [4] |
| Ethyl Acetate Reflux | Ethyl Acetate | Reflux temperature | 3 cycles, 50-60 min each | 15-20 L of solvent per kg of plant material. | Effective for selective extraction of phenolic glucosides. | [4][5] |
| Ultrasound-Assisted Extraction (UAE) | 60% Aqueous Ethanol | Not specified | Not specified | Ultrasonic power: 250 W, Frequency: 35 kHz. | Significantly reduces extraction time compared to conventional methods. | [4] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | Not specified | 30 min | 10-20 times the volume of methanol to plant material. | A cost-effective and environmentally friendly method. | [6] |
| Enzyme-Based Ultrasonic/Microwave-Assisted Extraction (EUMAE) | 70% Ethanol | 50 | 15 min | Microwave power: 400 W, Material to solvent ratio: 1:8. | High extraction yield of 92.13% for Orcinol Glucoside. | [7][8] |
Table 2: HPLC Methods for Quantification of Curculigoside
| Column | Mobile Phase | Detection Wavelength (nm) | Flow Rate (mL/min) | Reference |
| Intersil ODS-3 (150 mm x 4.6 mm, 5 µm) | Methanol:Water:Glacial Acetic Acid (45:80:1) | 283 | Not specified | [7][9] |
| C18 (250 mm x 4.6 mm, 5 µm) | Water:Acetonitrile (78:22) | 284 | Not specified | [7] |
| Nova-pak C18 (250 mm x 4.6 mm, 10 µm) | Methanol:Water (40:60) | 275 | 1.0 | [10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a rapid and efficient method for extracting this compound using ultrasonication.
Materials and Equipment:
-
Dried and powdered rhizomes of Curculigo orchioides (100-120 mesh)[4]
-
80% Methanol in water (v/v)
-
Ultrasonic bath or probe sonicator (e.g., 250W, 35kHz)[6]
-
Beaker or flask
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 10 g of powdered Curculigo orchioides rhizomes.
-
Solvent Addition: Place the powdered rhizomes in a 250 mL beaker and add 100-200 mL of 80% methanol.[6]
-
Ultrasonication: Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for 30 minutes at a power of 250 W and a frequency of 35 kHz.[6]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the methanol.
-
Drying and Storage: The resulting crude extract can be freeze-dried or dried in a vacuum oven. Store the dried extract at 4°C for further purification and analysis.
Protocol 2: Ethyl Acetate Reflux Extraction of this compound
This protocol outlines a conventional reflux extraction method using ethyl acetate, which is effective for selective extraction.
Materials and Equipment:
-
Dried and powdered rhizomes of Curculigo orchioides
-
Ethyl acetate
-
Reflux apparatus (round bottom flask, condenser)
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample and Solvent: Place 100 g of powdered rhizomes in a 2 L round bottom flask. Add 1.5-2.0 L of ethyl acetate.[4][5]
-
Reflux Extraction: Set up the reflux apparatus and heat the mixture to the boiling point of ethyl acetate using a heating mantle. Continue the reflux for 50-60 minutes.[5]
-
Multiple Extractions: Allow the mixture to cool, and then filter the extract. Return the plant residue to the flask and repeat the reflux extraction two more times with fresh ethyl acetate.[4]
-
Pooling and Concentration: Combine the filtrates from all three extraction cycles. Concentrate the pooled extract using a rotary evaporator to obtain the crude this compound extract.
-
Drying and Storage: Dry the crude extract under vacuum and store at 4°C.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in the extracts.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Intersil ODS-3, 150 mm x 4.6 mm, 5 µm)[7][9]
-
This compound standard
-
HPLC-grade methanol, water, and glacial acetic acid
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and glacial acetic acid in a ratio of 45:80:1 (v/v/v). Degas the mobile phase before use.[7][9]
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
HPLC Analysis: Set the HPLC column temperature and flow rate (e.g., 1.0 mL/min). Set the UV detector wavelength to 283 nm.[9] Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The content of this compound in Curculigo orchioides typically ranges from 0.11% to 0.35%.[7][9]
Visualizations: Diagrams of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound extraction and analysis.
Signaling Pathway
Curculigoside has been shown to exert its anti-arthritic effects by modulating the JAK/STAT/NF-κB signaling pathway.[4][11]
Caption: Modulation of the JAK/STAT/NF-κB pathway by this compound.
References
- 1. Neuroprotective effects of curculigoside against Alzheimer’s disease via regulation oxidative stress mediated mitochondrial dysfunction in L-Glu-exposed HT22 cells and APP/PS1 mice [agris.fao.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Curculigoside inhibits osteoarthritis via the regulation of NLrP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curculigoside exerts significant anti‑arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF‑κB signaling pathway [pubmed.ncbi.nlm.nih.gov]
Isolating Curculigoside C: A Detailed Protocol Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the isolation of Curculigoside C, a phenolic glucoside found in the rhizomes of Curculigo orchioides. This compound, along with its analogs, has garnered significant interest for its potential pharmacological activities, including antioxidant and neuroprotective effects. The following protocol outlines a systematic approach for its extraction and purification utilizing column chromatography, a fundamental technique in natural product chemistry.
Introduction
Curculigo orchioides, commonly known as "Kali Musli," is a medicinal plant with a rich history in traditional medicine. Its rhizomes are a source of various bioactive compounds, including several phenolic glycosides such as Curculigoside, Curculigoside B, and this compound.[1][2] The isolation and purification of these individual compounds are crucial for detailed pharmacological evaluation and potential drug development. This protocol focuses on a robust method for isolating this compound through a series of extraction and chromatographic steps.
Experimental Workflow
The overall process for isolating this compound involves the extraction of the crude compound from the plant material, followed by a multi-step purification process. The primary purification technique detailed here is silica gel column chromatography.
Figure 1: A diagram illustrating the workflow for the isolation of this compound.
Materials and Methods
Materials
-
Dried and powdered rhizomes of Curculigo orchioides
-
Ethyl Acetate (analytical grade)
-
Methanol (analytical grade)
-
Ethanol (95%, analytical grade)
-
Silica gel (for column chromatography, 60-120 mesh)
-
Pre-coated TLC plates (Silica gel 60 F254)
-
Activated charcoal
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Equipment
-
Soxhlet apparatus or reflux setup
-
Heating mantle
-
Vacuum filtration system
-
Fume hood
-
UV lamp for TLC visualization
Experimental Protocols
Preparation of Crude Extract
A common method for extracting this compound and related compounds involves solvent extraction.
-
Grinding: Grind the dried rhizomes of Curculigo orchioides into a coarse powder (approximately 100-120 mesh).[3]
-
Extraction:
-
Place 10 kg of the powdered plant material into an extractor.
-
Add 60 L of ethyl acetate and perform reflux extraction three times, with each cycle lasting one hour.[3]
-
Alternatively, exhaustive extraction with methanol can also be performed.
-
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude paste.[3]
-
Aqueous Wash (for ethyl acetate extract):
-
Dissolve the crude paste in 300 mL of hot water with stirring.
-
Perform a counter-current extraction with ethyl acetate (1500 mL).
-
Collect and concentrate the ethyl acetate phase to yield the medicinal extract.[3]
-
Silica Gel Column Chromatography
This is the primary purification step to separate this compound from other components in the crude extract.
-
Column Packing: Prepare a silica gel column using the wet packing method with an appropriate solvent (e.g., ethyl acetate).
-
Sample Loading:
-
Dissolve the medicinal extract (e.g., 100 g) in a minimal amount of ethyl acetate (e.g., 150 mL).
-
Filter the solution to remove any insoluble material.
-
Carefully load the filtrate onto the prepared silica gel column.[3]
-
-
Elution:
-
Begin elution with pure ethyl acetate.
-
Gradually increase the polarity of the mobile phase by introducing methanol. A gradient of ethyl acetate and methanol is used for elution.[3]
-
A suggested gradient could start from 100% ethyl acetate and progressively increase the methanol concentration. For example, collect fractions using an eluent ratio of ethyl acetate to methanol from 10:1 to 9:1.[3]
-
-
Fraction Collection: Collect the eluate in fractions of a suitable volume (e.g., 50 mL).
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Mobile Phase for TLC: A suitable mobile phase for TLC analysis is Chloroform:Methanol:Acetic Acid (85:15:3, v/v/v).[4]
-
Spot the fractions on a TLC plate and develop the chromatogram.
-
Visualize the spots under a UV lamp.
-
Pool the fractions that show a prominent spot corresponding to this compound.
-
Recrystallization for Final Purification
-
Concentration: Combine the purified fractions containing this compound and evaporate the solvent to obtain the crude product.
-
Decolorization:
-
Dissolve the crude product (e.g., 15 g) in hot 95% ethanol (e.g., 50 mL).
-
Add a small amount of activated charcoal (e.g., 3 g) and reflux for 30 minutes to decolorize the solution.[3]
-
-
Filtration and Crystallization:
-
Filter the hot solution to remove the activated charcoal.
-
Allow the filtrate to cool down slowly to facilitate recrystallization.
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration.
-
Dry the crystals under vacuum at a temperature below 70°C to obtain pure this compound.[3]
-
Data Presentation
The following table summarizes the quantitative data from a representative isolation procedure as described in the literature.
| Parameter | Value | Reference |
| Starting Plant Material | 10 kg | [3] |
| Crude Extract Yield | 130 g (thick cream) | [3] |
| Medicinal Extract Yield | 100 g | [3] |
| Crude Curculigoside Yield | 15 g | [3] |
| Final Pure this compound Yield | 12 g | [3] |
Note: The referenced patent describes the isolation of "curculigoside" which may be a mixture or a specific analogue. The described chromatographic conditions are applicable for the separation of closely related curculigoside compounds.
Conclusion
The protocol detailed above provides a systematic and reproducible method for the isolation of this compound from the rhizomes of Curculigo orchioides. By employing solvent extraction followed by silica gel column chromatography and final recrystallization, researchers can obtain a high-purity compound suitable for further pharmacological and analytical studies. The use of TLC for monitoring the fractionation is a critical step to ensure the successful separation of the target compound. This protocol serves as a valuable resource for scientists and professionals in the field of natural product drug discovery.
References
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for Curculigoside C Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curculigoside C is a phenolic glycoside found in the rhizomes of Curculigo orchioides, a plant with a history of use in traditional medicine. Due to its potential pharmacological activities, including antioxidant and neuroprotective effects, accurate quantification of this compound is crucial for quality control of raw materials, extracts, and finished products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Principle
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 column using a mobile phase of methanol and water, or acetonitrile and water, with or without an acidic modifier. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a this compound reference standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or acetic acid (analytical grade)
-
Plant material (e.g., dried rhizomes of Curculigo orchioides), extracts, or formulated products.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.1 µg/mL to 0.4 µg/mL.[1] These solutions are used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from plant material. The specific details may need to be optimized based on the sample matrix.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 20-40 mesh).[2]
-
Extraction:
-
Centrifugation and Filtration:
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[5]
-
HPLC Chromatographic Conditions
Several HPLC methods have been reported for the quantification of this compound. The following tables summarize the key parameters from various sources.
Data Presentation: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Nova-pak C18 (250 mm x 4.6 mm, 10 µm)[6] | Intersil ODS-3 (150 mm x 4.6 mm, 5 µm)[3][4] | Lichrospher C18 (150 mm x 6.0 mm I.D., 5 µm)[2] | Waters Spherisorb ODS1 RP C-18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol:Water (40:60, v/v)[6] | Methanol:Water:Ice Acetic Acid (45:80:1, v/v/v)[3][4] | Acetonitrile:Water:Acetic Acid (20:80:2, v/v/v)[7] | Acetonitrile:0.1% Phosphoric Acid (23:77, v/v)[1] |
| Flow Rate | 1.0 mL/min[6] | Not specified | 1.0 mL/min[2][7] | 1.0 mL/min[1] |
| Detection Wavelength | 275 nm[6] | 283 nm[3][4] | 280 nm[2][7] | Not specified, but 280 nm is common for similar compounds[8] |
| Column Temperature | Not specified | Not specified | 25 °C[2][7] | Not specified |
| Injection Volume | Not specified | Not specified | 20 µL | Not specified |
Method Validation
Method validation is essential to ensure the reliability of the results. Key validation parameters are summarized below.
Data Presentation: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (Range) | 0.3485 - 2.788 µg | [6] |
| Regression Equation | Y = 2x10^6X + 34221 | [6] |
| Correlation Coefficient (r) | 0.9999 | [6] |
| Average Recovery | 100.07% | [6] |
| Precision (RSD) | 0.83% | [6] |
| Average Recovery (Method 2) | 99.2% | [3][4] |
| Precision (RSD) (Method 2) | 1.7% (n=5) | [3][4] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Logical Relationship of HPLC Method Components
Caption: Components of the HPLC method.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - Injection error- Detector issue (e.g., lamp off)- Low sample concentration | - Check autosampler and injection volume- Ensure detector is on and functioning correctly- Concentrate the sample or inject a larger volume |
| Broad peaks | - Column contamination- Column degradation- Inappropriate mobile phase pH | - Wash the column with a strong solvent- Replace the column- Adjust the mobile phase pH |
| Split peaks | - Column channeling or void- Sample solvent incompatible with mobile phase | - Replace the column- Dissolve the sample in the mobile phase |
| Shifting retention times | - Inconsistent mobile phase composition- Fluctuating column temperature- Pump malfunction | - Prepare fresh mobile phase and degas thoroughly- Use a column oven to maintain a stable temperature- Check pump performance and seals |
| Baseline noise or drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp aging | - Degas the mobile phase- Use fresh, high-purity solvents and flush the system- Replace the detector lamp |
Conclusion
The described HPLC method is simple, accurate, and reproducible for the quantification of this compound in various samples. Proper method validation should be performed to ensure the reliability of the results for a specific application. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of natural product analysis and drug development.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. tautobiotech.com [tautobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of curculigoside in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for UPLC-MS/MS Analysis of Curculigoside C in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curculigoside C is a natural phenolic glycoside with notable antioxidant and neuroprotective properties.[1][2] Understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This document provides a detailed application note and protocol for the quantitative analysis of this compound in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is rapid, sensitive, and has been successfully applied to pharmacokinetic studies in rats.[1][3]
Experimental Protocols
This section details the methodologies for the UPLC-MS/MS analysis of this compound in rat plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is utilized for the extraction of this compound from rat plasma.[1][4][5]
Materials:
-
Rat plasma samples
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., Naringin or Polygonin)[4][6]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 400 µL of methanol to precipitate the plasma proteins.[7]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase.[9]
-
Vortex the reconstituted sample and centrifuge again to remove any particulates.
-
Transfer the final supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
Waters ACQUITY UPLC System[10]
-
Waters Xevo TQ-S triple quadrupole mass spectrometer[8]
-
ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[10]
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[10] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[6] |
| Gradient Elution | A time-programmed gradient elution is typically used. For example: 0-1.5 min (5-30% B), 1.5-3.0 min (30-90% B), 3.0-3.5 min (90-5% B)[9] |
| Flow Rate | 0.3-0.4 mL/min |
| Column Temperature | 30-40°C[10] |
| Injection Volume | 1-5 µL[8] |
| Run Time | Approximately 3.5 minutes[3][5] |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode[4][11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | 3.0 kV[9] |
| Source Temperature | 120-150°C[8][9] |
| Desolvation Temperature | 350-400°C[8][12] |
| Desolvation Gas Flow | 650-700 L/h (Nitrogen)[8][9] |
| Cone Gas Flow | 50 L/h (Nitrogen)[9] |
| Collision Gas | Argon[9] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | Varies based on study | Varies based on study | ~22 | ~8 |
| Internal Standard | Dependent on IS used | Dependent on IS used | Optimized for IS | Optimized for IS |
Note: The specific MRM transitions, cone voltage, and collision energy should be optimized for the specific instrument and internal standard used.
Data Presentation
The following tables summarize the quantitative data from a validated UPLC-MS/MS method for this compound in rat plasma.[1][2][3][10]
Method Validation Summary
| Parameter | Result |
| Linearity Range | 1–2500 ng/mL[1][2][3][10] |
| Correlation Coefficient (r²) | > 0.9984[1][2][3][10] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2][3][10] |
| Intra-day Precision (RSD) | 4.10% to 5.51%[1][2][3][10] |
| Inter-day Precision (RSD) | 5.24% to 6.81%[1][2][3][10] |
| Intra-day Accuracy (RE) | -3.28% to 0.56%[1][2][3][10] |
| Inter-day Accuracy (RE) | -5.83% to -1.44%[1][2][3][10] |
| Extraction Recovery | 92.14% to 95.22%[1][2][3][10] |
| Matrix Effect | 91.49% to 94.80%[10] |
Stability of this compound in Rat Plasma
| Stability Condition | Result |
| Short-term (Room Temperature, 4h) | Stable[10] |
| Long-term (-20°C, 2 weeks) | Stable[10] |
| Freeze-Thaw Cycles (3 cycles) | Stable[10] |
| Autosampler (10°C, 16h) | Stable[10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound in rat plasma.
Metabolic Pathways of this compound
Studies have shown that this compound undergoes several metabolic transformations in rats.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacokinetic and tissue distribution profile of curculigoside after oral and intravenously injection administration in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of multiple components in rat plasma by UHPLC-sMRM for pharmacokinetic studies after oral administration of Qingjin Yiqi Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method for determination of curculigoside with anti-osteoporotic activity in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Data-Dependent MS/MS Acquisition Parameters for Non-Targeted Metabolomics and Molecular Networking of Environmental Samples: Focus on the Q Exactive Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Curculigoside C
Introduction
Curculigoside C, a phenolic glucoside isolated from the rhizome of Curculigo orchioides, is a bioactive compound with a range of pharmacological activities demonstrated in preclinical studies.[1][2] Its potent antioxidant and neuroprotective effects have made it a subject of interest for researchers in drug development.[1][2] In vitro cell culture assays are fundamental in elucidating the mechanisms of action of compounds like this compound. This document provides detailed application notes and standardized protocols for researchers and scientists investigating the cellular effects of this compound.
Application Notes
This compound has been evaluated in a variety of in vitro models, demonstrating significant effects across several therapeutic areas.
1. Neuroprotective Effects
This compound exhibits neuroprotective properties against oxidative stress-induced cell death in neuronal cell lines.[1][2] Studies have shown its efficacy in models of neurodegenerative diseases and spinal cord injury.[3][4]
-
Cell Models: PC12 (rat pheochromocytoma), SH-SY5Y (human neuroblastoma), HT22 (mouse hippocampal neuron) cells.[1][3][4]
-
Mechanism of Action: The primary mechanism involves the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[3][5] this compound treatment leads to the upregulation of antioxidant enzymes like NQO-1 and HO-1, reducing reactive oxygen species (ROS) accumulation and protecting cells from apoptosis.[3][5] It has also been shown to modulate mitochondrial dysfunction.[4]
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been demonstrated in models of arthritis and colitis.[6][7]
-
Cell Models: MH7A (human rheumatoid arthritis-derived fibroblast-like synoviocyte), rat calvarial osteoblasts, Caco2 (human colorectal adenocarcinoma) cells.[6][7][8]
-
Mechanism of Action: this compound has been shown to inhibit the JAK/STAT/NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines.[6][9] Treatment results in decreased secretion of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6]
3. Anti-Cancer and Anti-proliferative Effects
While research is ongoing, some studies suggest that Curculigoside and extracts from Curculigo orchioides possess anti-proliferative effects on various cancer cell lines.[10][11]
-
Cell Models: HepG2 (human liver cancer), HeLa (human cervical cancer), MCF-7 (human breast cancer).[11]
-
Mechanism of Action: The proposed mechanism involves the induction of apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.[10][11] It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins like Bax and caspases.[3][11]
4. Cardioprotective Effects
In models of myocardial ischemia-reperfusion injury, this compound has demonstrated a protective role.
-
Cell Models: H9c2 (rat cardiomyoblast) cells.[12]
-
Mechanism of Action: The cardioprotective effects are attributed to the inhibition of the mitochondrial permeability transition pore (MPTP) opening, which preserves mitochondrial membrane potential and reduces mitochondria-mediated apoptosis.[12] This involves decreasing the expression of key apoptotic proteins like Cytochrome c, APAF-1, and cleaved caspases.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect | Reference |
| PC12 | Cell Viability (MTT) | 1, 3, 10 µM | Increased viability in H₂O₂-induced injury model. | [3] |
| SH-SY5Y | Neuroprotection | Not specified | Exerts a neuroprotective effect against H₂O₂-induced cell death. | [1] |
| Rat Calvarial Osteoblasts | Cell Proliferation (CCK-8) | 25, 50, 100 µg/ml | Reversed dexamethasone-induced cytotoxicity. | [8][13] |
| MH7A | Cell Proliferation (CCK-8) | 1 - 64 µg/ml | Inhibited cell proliferation in a dose- and time-dependent manner. | [6][14] |
| H9c2 | Cell Viability (CCK-8) | Not specified | Significantly improved cell viability in a hypoxia/reoxygenation model. | [12] |
Table 2: IC₅₀ Values of this compound
| Target | Assay | IC₅₀ Value | Reference |
| Hydroxyl Radical | Radical Scavenging | 0.25 mM | [1] |
| Superoxide Anion Radical | Radical Scavenging | 0.88 mM | [1] |
Experimental Protocols & Visualizations
Here are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.
Caption: General workflow for in vitro analysis of this compound.
Protocol 1: Cell Viability Assay (MTT Method)
This protocol assesses the effect of this compound on cell viability and proliferation.[3][15][16]
Materials:
-
Target cells (e.g., PC12, SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)[3]
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Dimethyl sulfoxide (DMSO)[3]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 3, 10 µM).[3]
-
If investigating protective effects, pre-treat cells with this compound for a specified time (e.g., 2 hours) before adding a stressor like H₂O₂ (e.g., 300 µM).[3]
-
Replace the old medium with 100 µL of the medium containing the treatments. Include untreated controls and vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes at room temperature.[3] Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies apoptosis and necrosis in cells treated with this compound using flow cytometry.[3]
Materials:
-
Target cells cultured in 6-well plates
-
This compound and any relevant stressors (e.g., H₂O₂)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described in the cell viability protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at a low speed (e.g., 1,000 rpm for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol measures intracellular ROS levels using the fluorescent probe DCFH-DA.[8]
Materials:
-
Target cells cultured in 6-well plates
-
This compound and any relevant stressors
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat as required.
-
Probe Loading: After treatment, wash the cells with PBS. Add serum-free medium containing 10 µM DCFH-DA to each well.[8]
-
Incubation: Incubate for 20-30 minutes at 37°C in the dark.[8]
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells and resuspend in PBS. Analyze immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.[8]
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize ROS production.
-
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS level.
Signaling Pathway Diagrams
This compound modulates several key signaling pathways. The diagrams below, generated using DOT language, illustrate these mechanisms.
Nrf2-Mediated Antioxidant Response
This compound protects against oxidative stress by activating the Nrf2 pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Inhibition of JAK/STAT/NF-κB Inflammatory Pathway
This compound exerts anti-inflammatory effects by downregulating the JAK/STAT and NF-κB pathways.[6]
Caption: this compound inhibits JAK/STAT/NF-κB signaling.
This compound is a promising natural compound with multifaceted therapeutic potential, including neuroprotective, anti-inflammatory, and cardioprotective activities. The protocols and data presented here offer a foundational resource for researchers to design and execute robust in vitro studies to further explore the molecular mechanisms and potential applications of this compound. Standardization of these assays is crucial for generating reproducible and comparable data across different laboratories, ultimately accelerating the drug development process.
References
- 1. This compound (this compound) | Phenols | 851713-74-1 | Invivochem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Curculigoside regulates proliferation, differentiation, and pro-inflammatory cytokines levels in dexamethasone-induced rat calvarial osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidative and anti-proliferative potential of Curculigo orchioides Gaertn in oxidative stress induced cytotoxicity: In vitro, ex vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Curculigoside regulates proliferation, differentiation, and pro-inflammatory cytokines levels in dexamethasone-induced rat calvarial osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Curculigoside C in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curculigoside C, a phenolic glycoside extracted from the rhizome of Curculigo orchioides, has emerged as a promising natural compound with significant neuroprotective properties. Accumulating evidence from various preclinical studies suggests its therapeutic potential in the management of neurodegenerative diseases, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities. This document provides a comprehensive overview of the application of this compound in widely used neurodegenerative disease models, complete with detailed experimental protocols and a summary of key quantitative findings.
I. In Vivo Applications: Alzheimer's Disease Models
This compound has been extensively evaluated in rodent models of Alzheimer's disease (AD), demonstrating its ability to ameliorate cognitive deficits and mitigate pathological hallmarks of the disease.
APP/PS1 Transgenic Mouse Model
The APP/PS1 transgenic mouse model, which overexpresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), is a widely used model that recapitulates the key pathological features of AD, including amyloid-beta (Aβ) plaque deposition and cognitive impairment.
Application Notes:
Oral administration of this compound to APP/PS1 mice has been shown to significantly improve spatial learning and memory.[1][2] Mechanistically, this compound reduces the accumulation of Aβ in the brain, enhances the function of the cholinergic system, and suppresses oxidative stress.[1][3]
Quantitative Data Summary:
| Parameter | Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Escape Latency (Morris Water Maze) | APP/PS1 Mice | This compound | 20 mg/kg/day | 4 weeks | Significant decrease compared to untreated APP/PS1 mice | [1] |
| Time in Target Quadrant (Morris Water Maze) | APP/PS1 Mice | This compound | 20 mg/kg/day | 4 weeks | Significant increase compared to untreated APP/PS1 mice | [1] |
| Aβ Plaque Number (Cortex & Hippocampus) | APP/PS1 Mice | This compound | 20 mg/kg/day | 4 weeks | Marked decrease in Aβ deposits | [4] |
| Aβ40 and Aβ42 Levels (Brain) | APP/PS1 Mice | This compound | 20 mg/kg/day | 4 weeks | Significant decrease in both Aβ40 and Aβ42 levels | [4] |
Experimental Protocol: Morris Water Maze in APP/PS1 Mice
This protocol is adapted from studies evaluating the effect of this compound on cognitive function in APP/PS1 mice.[1][2]
-
Animals: Male APP/PS1 transgenic mice and wild-type littermates (age-matched).
-
Apparatus: A circular water tank (120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Training Phase (5 consecutive days):
-
Each mouse undergoes four trials per day.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four designated starting points.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze escape latency during the training phase and time spent in the target quadrant during the probe trial.
Experimental Workflow: In Vivo Study in APP/PS1 Mice
Workflow for this compound evaluation in APP/PS1 mice.
Scopolamine-Induced Amnesia Model in Rats
Scopolamine, a muscarinic receptor antagonist, is used to induce a transient memory impairment that mimics certain aspects of the cholinergic deficit observed in AD.
Application Notes:
This compound administration has been shown to reverse the cognitive deficits induced by scopolamine in rats.[5] This effect is associated with the inhibition of acetylcholinesterase (AChE) activity and the downregulation of β-secretase 1 (BACE1) expression in the brain.
Quantitative Data Summary:
| Parameter | Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Step-down Latency | Scopolamine-induced amnesic rats | This compound | 10, 20, 40 mg/kg/day | 14 days | Significant increase in latency time | [3] |
| Number of Errors (Step-down test) | Scopolamine-induced amnesic rats | This compound | 10, 20, 40 mg/kg/day | 14 days | Significant decrease in the number of errors | [3] |
| Spontaneous Alternation (Y-maze) | Scopolamine-induced amnesic rats | This compound | 20, 40 mg/kg/day | 14 days | Significant increase in spontaneous alternation | |
| AChE Activity (Cerebrum) | Aged rats | This compound | 10, 20, 40 mg/kg/day | 14 days | Significant decrease in AChE activity | [3] |
| BACE1 Expression (Hippocampus) | Aged rats | This compound | 20, 40 mg/kg/day | 14 days | Significant downregulation of BACE1 expression | [3] |
Experimental Protocol: Y-Maze Test in Scopolamine-Treated Rats
This protocol is based on studies investigating the effects of this compound on scopolamine-induced memory impairment.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 30 cm high).
-
Treatment: Administer this compound (10, 20, or 40 mg/kg, p.o.) or vehicle daily for 14 days.
-
Induction of Amnesia: 30 minutes before the test, administer scopolamine (1 mg/kg, i.p.) to all groups except the normal control group.
-
Test Procedure:
-
Place a rat at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms.
-
-
Data Analysis: Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) * 100.
II. In Vitro Applications: Cellular Models of Neurodegeneration
In vitro models are crucial for elucidating the molecular mechanisms underlying the neuroprotective effects of this compound.
Glutamate-Induced Neurotoxicity in HT22 Cells
The HT22 mouse hippocampal cell line is a valuable tool for studying oxidative stress-induced neuronal cell death, as it is susceptible to high concentrations of glutamate, which induces oxidative toxicity.
Application Notes:
This compound protects HT22 cells from glutamate-induced cytotoxicity by reducing the accumulation of reactive oxygen species (ROS), stabilizing the mitochondrial membrane potential, and preventing calcium influx.[3] This protective effect is mediated, at least in part, through the activation of the AMPK/Nrf2 signaling pathway.[3]
Quantitative Data Summary:
| Parameter | Model | Treatment Group | Concentration | Pre-treatment Time | Outcome | Reference |
| Cell Viability (MTT assay) | L-Glu-damaged HT22 cells | This compound | Various | Not specified | Significant increase in cell viability | [3] |
| ROS Accumulation | L-Glu-damaged HT22 cells | This compound | Various | Not specified | Significant reduction in ROS levels | [3] |
| Mitochondrial Membrane Potential | L-Glu-damaged HT22 cells | This compound | Various | Not specified | Stabilization of mitochondrial membrane potential | [3] |
| Nrf2 Protein Expression | L-Glu-damaged HT22 cells | This compound | Various | Not specified | Upregulation of Nrf2 expression | [3] |
Experimental Protocol: MTT Assay for Cell Viability in HT22 Cells
This protocol outlines the assessment of this compound's protective effect against glutamate-induced toxicity in HT22 cells.
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induction of Toxicity: Add L-glutamate to the wells to a final concentration of 5 mM and incubate for 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
III. Key Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways, most notably the Nrf2 pathway, which plays a critical role in the cellular antioxidant response.
Signaling Pathway: this compound and the Nrf2 Pathway
This compound activates the Nrf2 antioxidant pathway.
IV. Protocols for Key Methodologies
Western Blot Analysis for Nrf2 and HO-1
-
Protein Extraction: Lyse brain tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (e.g., 1:1000 dilution) and HO-1 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Immunohistochemistry for Aβ Plaques in APP/PS1 Mouse Brain
-
Tissue Preparation: Perfuse mice with PBS followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde and then cryoprotect in 30% sucrose. Section the brain into 30-40 µm thick coronal sections.
-
Antigen Retrieval: Incubate free-floating sections in 88% formic acid for 8-10 minutes at room temperature.
-
Blocking: Block the sections in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Aβ (e.g., 6E10 or 4G8, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody for 1 hour.
-
Signal Amplification: Use an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualization: Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
Mounting and Imaging: Mount the sections on slides, dehydrate, and coverslip. Capture images using a light microscope.
-
Quantification: Analyze the Aβ plaque load (percentage of stained area) using image analysis software.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease. Its multifaceted mechanism of action, centered on combating oxidative stress and neuroinflammation, positions it as a strong candidate for further drug development. The protocols and data presented herein provide a valuable resource for researchers investigating the neuroprotective effects of this compound and similar natural compounds.
References
- 1. Iba1 immunoreactivity is enhanced following an antigen retrieval treatment with EDTA, pH 6.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorative effects of curculigoside from Curculigo orchioides Gaertn on learning and memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Curculigoside C as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curculigoside C is a phenolic glucoside isolated from the rhizomes of Curculigo orchioides Gaertn., a plant used in traditional medicine.[1][2] As a bioactive compound, this compound is a critical marker for the quality control and standardization of herbal extracts and formulations.[3][4] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make it a compound of interest in drug discovery and development.[5][6] Accurate and reproducible quantification of this compound is essential for ensuring the consistency, efficacy, and safety of Curculigo orchioides products. This document provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) analysis.
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in plant extracts.
1.1.1 Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: HPLC grade methanol, acetonitrile, and water; glacial acetic acid or phosphoric acid.[3][7]
-
Plant Material: Dried and powdered rhizomes of Curculigo orchioides.
-
Equipment:
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
1.1.2 Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 to 100 µg/mL.
1.1.3 Preparation of Sample Solution
-
Extraction: Accurately weigh 1.0 g of powdered Curculigo orchioides rhizome into a flask. Add 25 mL of methanol and extract using an ultrasonic bath for 30 minutes.[3][4]
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Final Volume: Transfer the filtrate to a 25 mL volumetric flask and add methanol to the mark.
-
Pre-analysis Filtration: Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
1.1.4 Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., Intersil ODS-3, 150 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Methanol:Water:Glacial Acetic Acid (45:80:1, v/v/v)[3][4] |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 283 nm[3][7] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (25°C) |
1.1.5 Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration.
-
Linearity: Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be ≥ 0.999.[8]
-
Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: HPTLC Fingerprinting and Quantification
This protocol provides a method for the qualitative fingerprinting and quantitative estimation of this compound using HPTLC.
1.2.1 Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: HPLC grade toluene, ethyl acetate, and glacial acetic acid.[9]
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Equipment:
-
HPTLC system with a densitometric scanner
-
HPTLC plate applicator
-
HPTLC developing chamber
-
Hot air oven
-
1.2.2 Standard and Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Sample Solution: Use the same extract prepared for the HPLC analysis (Section 1.1.3).
1.2.3 Chromatographic Development
The following table details the HPTLC method parameters.
Table 2: HPTLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Stationary Phase | Pre-coated Silica Gel 60 F254 |
| Mobile Phase | Toluene:Ethyl Acetate:Glacial Acetic Acid (12.5:7.5:0.5, v/v/v)[9] |
| Application Volume | 5 µL |
| Band Width | 8 mm |
| Chamber Saturation | 20 minutes |
| Development Distance | 80 mm |
| Drying | Air-dried followed by oven drying at 60°C for 5 minutes. |
| Scanning Wavelength | 260 nm[9] |
1.2.4 Densitometric Analysis
-
Scanning: Scan the developed plate using a densitometer in absorbance mode at 260 nm.
-
Identification: Identify the band for this compound in the sample chromatogram by comparing its Rf value with that of the standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Use this curve to quantify the amount of this compound in the sample extract.
Data Presentation
Quantitative data should be organized for clarity and easy comparison.
Table 3: Example Calibration Data for HPLC Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,000 |
| 20 | 305,000 |
| 40 | 610,000 |
| 60 | 905,000 |
| 80 | 1,210,000 |
| 100 | 1,500,000 |
| Regression Equation | y = 14950x + 500 |
| Correlation Coefficient (r²) | 0.9995 |
Table 4: Example Quantification of this compound in a Curculigo orchioides Extract
| Sample ID | Peak Area | Calculated Concentration (µg/mL) | Amount in Plant Material (% w/w) |
| Extract 01 | 450,000 | 30.1 | 0.075 |
| Extract 02 | 485,000 | 32.4 | 0.081 |
Calculation based on a 1 g sample extracted into a final volume of 25 mL.
Visualizations
Diagrams are provided to illustrate key workflows and biological pathways.
Caption: Workflow for Phytochemical Analysis using a Reference Standard.
Caption: Anti-Inflammatory Signaling Pathway of this compound.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. [Determination of curculigoside in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Curculigoside C
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the low oral bioavailability of Curculigoside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
I. Understanding the Challenge: The Low Oral Bioavailability of this compound
This compound, a phenolic glycoside with promising therapeutic potential, exhibits poor oral bioavailability, limiting its clinical utility. Pharmacokinetic studies in rats have demonstrated that after oral administration, the absolute bioavailability of this compound is remarkably low, estimated to be between 2.01% and 2.39%.[1] This poor bioavailability is attributed to several factors, including rapid absorption, high elimination rates, and extensive first-pass metabolism in the liver.[1] The primary metabolic pathways for this compound include dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation.[1][2]
II. Troubleshooting Guides & FAQs
This section is designed to help you navigate common issues encountered during your experiments to enhance the oral bioavailability of this compound.
A. General Issues & FAQs
Question: Why is the in vivo efficacy of my orally administered this compound so low, despite promising in vitro results?
Answer: The discrepancy between in vitro and in vivo results for this compound is likely due to its low oral bioavailability. Key factors contributing to this are:
-
Extensive First-Pass Metabolism: this compound is heavily metabolized in the liver and potentially in the intestine before it can reach systemic circulation.[1] The identified metabolic pathways, including glucuronidation and sulfation, convert the active compound into more water-soluble and easily excretable metabolites.[1][2]
-
Rapid Elimination: Pharmacokinetic studies show that this compound is eliminated from the body very quickly, with a short half-life.[1]
-
Potential for Efflux Transporter Activity: Like many natural glycosides, this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium. These transporters actively pump the compound back into the intestinal lumen, reducing its net absorption.
Question: How can I assess the intestinal permeability of this compound in my experiments?
Answer: The Caco-2 cell monolayer model is a widely accepted in vitro method to evaluate intestinal permeability. This model uses human colon adenocarcinoma cells that differentiate to form a monolayer with tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (luminal) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A low Papp value would suggest poor intestinal absorption.
Question: What are the primary analytical methods for quantifying this compound in biological samples?
Answer: A sensitive and validated analytical method is crucial for accurate pharmacokinetic studies. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying this compound in plasma and other biological matrices due to its high sensitivity, specificity, and short analysis time.[1]
B. Troubleshooting for Specific Bioavailability Enhancement Techniques
While specific data on enhancing the bioavailability of this compound is limited, the following troubleshooting guides are based on established principles for similar poorly bioavailable compounds.
Question: I'm trying to prepare this compound nanoparticles, but I'm observing significant particle aggregation. What could be the cause?
Answer: Particle aggregation is a common issue in nanoformulation. Potential causes and solutions include:
-
Inadequate Stabilizer Concentration: The concentration of the stabilizer (e.g., surfactants, polymers) may be insufficient to cover the surface of the nanoparticles and prevent them from clumping together. Try increasing the stabilizer concentration incrementally.
-
Inappropriate Stabilizer Type: The chosen stabilizer may not be optimal for this compound. Experiment with different types of stabilizers with varying mechanisms of action (e.g., steric vs. electrostatic stabilization).
-
High Drug Loading: Attempting to load too much this compound into the nanoparticles can lead to instability and aggregation. Try reducing the initial drug concentration.
-
Issues with a Sonication/Homogenization Process: Ensure that the energy input during particle size reduction is optimized. Insufficient energy can result in incomplete particle size reduction, while excessive energy can lead to particle agglomeration.
Question: The in vitro dissolution rate of my this compound nanoformulation is not significantly improved compared to the free compound. Why might this be?
Answer: An insignificant improvement in dissolution rate could be due to:
-
Amorphous vs. Crystalline State: For dissolution enhancement, the nanoformulation should ideally render the drug in an amorphous state. If this compound remains in a crystalline state within the nanoparticles, the dissolution advantage will be minimal. Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can be used to assess the physical state of the drug in the formulation.
-
Poor Wettability: Even at the nanoscale, poor wettability can hinder dissolution. Ensure your formulation includes appropriate wetting agents.
-
Inadequate Particle Size Reduction: The particle size may still be too large to provide a sufficient increase in surface area for rapid dissolution. Aim for a particle size well below 1 micrometer.
Question: I'm having difficulty forming a stable this compound-phospholipid complex. The two components seem to separate. What should I investigate?
Answer: The formation of a stable complex depends on the interaction between this compound and the phospholipid. Consider the following:
-
Solvent System: The choice of solvent is critical for facilitating the interaction. Aprotic solvents are commonly used. Ensure the solvent can dissolve both this compound and the phospholipid.
-
Molar Ratio: The stoichiometric ratio of this compound to phospholipid is crucial. An optimal ratio (often 1:1 or 1:2) is necessary for stable complex formation. Experiment with different molar ratios.
-
Reaction Conditions: Temperature and reaction time can influence complex formation. Optimize these parameters to ensure the reaction goes to completion.
-
Purity of Reactants: Impurities in either the this compound or the phospholipid can interfere with complex formation. Use high-purity starting materials.
Question: My this compound-phospholipid complex shows poor entrapment efficiency. How can I improve this?
Answer: To improve entrapment efficiency:
-
Optimize the Preparation Method: Techniques like solvent evaporation and co-grinding are common. The efficiency of each method can vary depending on the compound. You may need to try different methods or refine your current protocol.
-
Adjust the Drug-to-Lipid Ratio: Increasing the relative amount of phospholipid can sometimes improve the entrapment of the drug.
-
Control Precipitation: In anti-solvent precipitation methods, the rate of addition of the anti-solvent can affect the efficiency of complex formation and precipitation. A slower, more controlled addition may be beneficial.
Question: My this compound SNEDDS formulation does not form a clear nanoemulsion upon dilution with water; instead, it forms a milky emulsion. What is the problem?
Answer: The formation of a milky emulsion indicates that the droplet size is in the micrometer range rather than the nanometer range. This could be due to:
-
Inappropriate Excipient Ratios: The ratio of oil, surfactant, and co-surfactant is critical for the spontaneous formation of a nanoemulsion. Constructing a pseudo-ternary phase diagram is essential to identify the optimal ratios that result in a large nanoemulsion region.
-
Poor Surfactant/Co-surfactant Combination: The hydrophilic-lipophilic balance (HLB) of the surfactant system is crucial. You may need to screen different surfactants and co-surfactants to find a combination that effectively emulsifies the chosen oil phase.
-
Low Surfactant Concentration: An insufficient amount of surfactant will not be able to adequately reduce the interfacial tension to form nano-sized droplets.
Question: I'm observing drug precipitation from my SNEDDS formulation upon storage or after dilution. How can I prevent this?
Answer: Drug precipitation is a sign of an unstable formulation. To address this:
-
Assess Drug Solubility: Ensure that this compound has high solubility in the oil phase and the surfactant/co-surfactant mixture. If the drug is not fully solubilized in the formulation, it will precipitate upon dilution.
-
Optimize the Formulation: Re-evaluate your pseudo-ternary phase diagram to ensure you are operating within a stable nanoemulsion region. The formulation may be too close to the boundary of the nanoemulsion phase.
-
Consider Supersaturation: SNEDDS can sometimes generate a supersaturated state upon dispersion, which can be prone to precipitation. The inclusion of precipitation inhibitors (polymers) in the formulation might be necessary to maintain the supersaturated state in the gastrointestinal tract.
III. Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound after oral administration in rats.
| Parameter | Dose: 15 mg/kg | Dose: 30 mg/kg | Dose: 60 mg/kg | Reference |
| Tmax (h) | 0.106 | 0.111 | 0.111 | [1] |
| Cmax (ng/mL) | 103.4 ± 21.5 | 189.7 ± 35.8 | 356.2 ± 64.7 | [1] |
| AUC (0-t) (ng/mL*h) | 150.8 ± 32.7 | 289.4 ± 56.1 | 543.9 ± 98.2 | [1] |
| t1/2 (h) | 2.022 | 2.061 | 2.048 | [1] |
| Absolute Bioavailability (%) | 2.01 | 2.13 | 2.39 | [1] |
IV. Experimental Protocols
The following are generalized protocols for preparing different formulations to enhance the oral bioavailability of this compound. Note: These are starting points and will require optimization for this compound.
A. Preparation of this compound Nanoformulation (Solvent Evaporation Method)
-
Dissolution: Dissolve a precise amount of this compound and a suitable polymer (e.g., PLGA) in a volatile organic solvent (e.g., acetone, dichloromethane).
-
Emulsification: Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., PVA, Tween 80) under constant stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion under reduced pressure or at a slightly elevated temperature to evaporate the organic solvent.
-
Nanoparticle Collection: Once the solvent is completely removed, the nanoparticles will be suspended in the aqueous phase. Collect the nanoparticles by centrifugation.
-
Washing and Lyophilization: Wash the collected nanoparticles with deionized water to remove any excess stabilizer and then lyophilize them to obtain a dry powder.
B. Preparation of this compound-Phospholipid Complex
-
Solubilization: Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a suitable aprotic solvent (e.g., tetrahydrofuran, dioxane) in a round-bottom flask. A molar ratio of 1:1 or 1:2 (this compound:phospholipid) is a good starting point.
-
Reaction: Reflux the mixture at a controlled temperature (e.g., 40-60°C) for a specified period (e.g., 2-3 hours) with constant stirring.
-
Concentration: Concentrate the solution under vacuum using a rotary evaporator until a viscous residue is obtained.
-
Precipitation: Add a non-polar solvent (e.g., n-hexane) to the residue with continuous stirring to precipitate the complex.
-
Collection and Drying: Filter the precipitate, wash it with the non-polar solvent, and dry it under vacuum to obtain the this compound-phospholipid complex.
C. Formulation of this compound SNEDDS
-
Screening of Excipients:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil). Select the oil with the highest solubilizing capacity.
-
Surfactants and Co-surfactants: Screen various surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., Transcutol HP, PEG 400) for their ability to emulsify the selected oil phase.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of a nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of this compound-loaded SNEDDS:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Dissolve this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear and homogenous solution is formed.
-
V. Visualizations
The following diagrams illustrate key concepts related to the oral bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
Overcoming solubility issues of Curculigoside C in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with Curculigoside C in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a phenolic glucoside isolated from the rhizomes of Curculigo orchioides. Like many natural phenolic compounds, it exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its complex structure, which contains both hydrophilic (glucose moiety, hydroxyl groups) and lipophilic (aromatic regions) components, leads to poor water solubility. This limited aqueous solubility can be a significant hurdle for in vitro and in vivo experiments, affecting bioavailability, uniform dosing, and the accuracy of experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is readily soluble in polar organic solvents. For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is most commonly recommended. Other suitable solvents include ethanol, methanol, and pyridine. It is crucial to prepare a high-concentration stock in one of these solvents before diluting it into your aqueous experimental medium.
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture media)?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the highly concentrated drug in the organic solvent is suddenly introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the this compound molecules to agglomerate and precipitate out of the solution. The final concentration of the organic solvent in your aqueous medium is often too low to keep the compound dissolved.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is essential to run a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide for Solubility Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Compound precipitates immediately upon dilution of stock solution. | The target concentration in the aqueous medium exceeds the solubility limit of this compound. The final concentration of the co-solvent (e.g., DMSO) is insufficient to maintain solubility. | 1. Decrease the Final Concentration: Test a lower final concentration of this compound. 2. Increase Co-solvent (with caution): Slightly increase the final percentage of DMSO, ensuring it remains within the tolerated limit for your experimental system (e.g., <0.5% for cell culture). 3. Use Solubility Enhancers: Employ techniques such as complexation with cyclodextrins or the use of surfactants like Tween 80. (See Protocols below). |
| Solution appears cloudy or forms a suspension over time. | The compound is not fully dissolved or is slowly precipitating out of the metastable solution. | 1. Improve Initial Dissolution: Ensure the stock solution is fully dissolved before dilution. Gentle warming (to 37°C) or vortexing can help. 2. Prepare Fresh Solutions: Prepare the final working solution immediately before use to minimize the time for precipitation to occur. 3. Filter the Solution: For non-particulate assays, consider filtering the final solution through a 0.22 µm syringe filter to remove undissolved particles, but be aware this may lower the effective concentration. |
| Inconsistent or non-reproducible experimental results. | Poor solubility leads to inaccurate and variable concentrations of the active compound in the assay. | 1. Validate Solubility: Visually inspect all prepared solutions for clarity before each experiment. 2. Adopt a Standardized Protocol: Use a consistent and validated method for solubilization across all experiments. The Co-solvency or Cyclodextrin Complexation protocols below are recommended starting points. |
| Need an organic solvent-free formulation for in vivo studies. | Toxicity or adverse effects associated with organic solvents like DMSO in animal models. | 1. Cyclodextrin Formulation: This is a highly effective method to create a clear, aqueous solution suitable for injection. (See Protocol 2). 2. Solid Dispersion: Create a solid dispersion of this compound with a hydrophilic polymer. This advanced technique enhances wettability and dissolution rate. 3. pH Adjustment: Investigate if altering the pH of the vehicle can improve solubility. |
Quantitative Data: Solubility Profile
| Solvent | Solubility | Notes | Reference(s) |
| Water | Poor / Low | The primary challenge addressed in this guide. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for primary stock solutions. | |
| Ethanol | Soluble | Can be used as a co-solvent. | |
| Methanol | Soluble | Suitable for stock solutions. | |
| Pyridine | Soluble | Less common for biological experiments due to toxicity. | |
| Chloroform, Dichloromethane | Soluble | Useful for extraction but not for aqueous-based assays. |
Experimental Protocols
Protocol 1: Co-solvency Method for In Vitro Studies
This method uses a water-miscible organic solvent to aid in the dissolution of this compound in an aqueous medium.
Materials:
-
This compound powder
-
DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C may assist.
-
Serial Dilution (Optional): If necessary, perform intermediate dilutions of the stock solution using DMSO.
-
Final Dilution: To prepare the working solution, add the stock solution dropwise to the aqueous buffer while vortexing gently. This rapid mixing helps prevent immediate precipitation.
-
Example: To make a 10 µM solution in 1 mL of media from a 10 mM stock, you would add 1 µL of the stock to 999 µL of media. The final DMSO concentration would be 0.1%.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. Use immediately.
Protocol 2: Cyclodextrin Complexation for Aqueous Formulations
This protocol uses cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, to encapsulate the drug and enhance its water solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or saline
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous vehicle (e.g., water or saline). A concentration of 10-40% (w/v) is a good starting point.
-
Add this compound: While stirring the cyclodextrin solution, slowly add the pre-weighed this compound powder.
-
Facilitate Complexation: Allow the mixture to stir at room temperature for several hours (4-24 hours) or until the solution becomes clear. Gentle heating (40-50°C) can accelerate the process.
-
Filter Sterilization: Once the solution is clear, filter it through a 0.22 µm sterile syringe filter to remove any non-encapsulated drug particles and ensure sterility.
-
Determine Final Concentration: It is highly recommended to determine the actual concentration of solubilized this compound using a validated analytical method like HPLC-UV.
Visualizations
Caption: Workflow for overcoming this compound solubility issues.
Caption: Inhibition of JAK/STAT and NF-κB pathways by this compound.
Technical Support Center: Quantification of Curculigoside C in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Curculigoside C in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low recovery of this compound from plasma samples. What are the potential causes and solutions?
A1: Low recovery can stem from several factors related to the sample preparation and extraction process.
-
Inefficient Protein Precipitation: The choice of precipitating agent is crucial. While methanol has been shown to be effective, other organic solvents like acetonitrile might yield different results. It's recommended to optimize the ratio of the organic solvent to the plasma sample. A 10:1 ratio of methanol to plasma has been used successfully.
-
Suboptimal Extraction Solvent: For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the choice of solvent is critical. Ensure the solvent has the appropriate polarity to efficiently extract this compound while minimizing the co-extraction of interfering substances.
-
Analyte Adsorption: this compound might adsorb to the surface of collection tubes or other labware. Using low-adsorption tubes can mitigate this issue.
-
Incomplete Vortexing/Mixing: Ensure thorough mixing during the extraction step to maximize the interaction between the analyte and the extraction solvent. A vortexing time of at least 3 minutes is recommended.
Q2: My chromatogram shows significant matrix effects, such as ion suppression or enhancement. How can I mitigate this?
A2: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and arise from co-eluting endogenous components that affect the ionization of the target analyte.[1][2]
-
Optimize Sample Preparation: A more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be more effective at removing interfering matrix components than simple protein precipitation.[3]
-
Chromatographic Separation: Adjusting the chromatographic conditions to better separate this compound from co-eluting matrix components is a key strategy. This can involve trying different columns, mobile phases, or gradient profiles.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.[4] If this is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but care must be taken to ensure the this compound concentration remains above the lower limit of quantification (LLOQ).
Q3: I am observing poor peak shape and retention time shifts for this compound. What could be the issue?
A3: Poor peak shape and retention time instability can be caused by both chromatographic and sample-related issues.
-
Column Contamination: Residual matrix components can accumulate on the analytical column, leading to peak distortion and shifts in retention time. Regular column washing and the use of a guard column are essential.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase is properly prepared and buffered. The addition of 0.1% formic acid has been shown to improve sensitivity.[3]
-
Matrix-Induced Effects: In some cases, matrix components can interact with the analyte during chromatography, altering its retention behavior.[1] A more effective sample cleanup can help address this.
Q4: What are the expected validation parameters for a robust this compound quantification method?
A4: A validated method for this compound in rat plasma using UPLC-MS/MS has demonstrated the following performance characteristics[5][6][7]:
-
Linearity: A linear range of 1–2500 ng/mL with a correlation coefficient (r²) > 0.998.[5][6][7]
-
Lower Limit of Quantification (LLOQ): An LLOQ of 1 ng/mL is achievable.[5][6][7]
-
Precision and Accuracy: Intra- and inter-day precision (RSD%) should be within 4.10% to 6.81%, and accuracy (RE%) should range from -5.83% to 0.56%.[5][6][7]
-
Recovery: Extraction recovery should be consistently high, in the range of 92.14% to 95.22%.[5][6][7]
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound in Rat Plasma [5][6][7]
| Parameter | Value |
| Linearity Range | 1–2500 ng/mL |
| Correlation Coefficient (r²) | > 0.9984 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | 4.10% – 5.51% |
| Inter-day Precision (RSD%) | 5.24% – 6.81% |
| Intra-day Accuracy (RE%) | -3.28% – 0.56% |
| Inter-day Accuracy (RE%) | -5.83% – -1.44% |
Table 2: Extraction Recovery and Matrix Effect of this compound in Rat Plasma [5]
| QC Level (ng/mL) | Mean Recovery (%) ± SD | Mean Matrix Effect (%) ± SD |
| 3 (Low) | 95.22 ± 5.64 | 94.80 ± 4.06 |
| 200 (Medium) | 92.82 ± 8.74 | 91.49 ± 6.68 |
| 2000 (High) | 92.14 ± 3.45 | 91.73 ± 3.67 |
Table 3: Stability of this compound in Rat Plasma under Various Conditions [3][5][8]
| Condition | Stability Assessment |
| Room Temperature (4 hours) | Stable |
| Freeze-Thaw Cycles (3 cycles, -20°C to 25°C) | Stable |
| Long-term Storage (-20°C for 2 weeks) | Stable |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by UPLC-MS/MS
This protocol is based on a validated method for the pharmacokinetic study of this compound.[5][7]
1. Sample Preparation (Protein Precipitation)
- Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
- In a 2.0 mL microcentrifuge tube, add 50 µL of the rat plasma sample.
- Add 500 µL of methanol containing the internal standard (e.g., 100 ng/mL of a suitable IS).
- Vortex the mixture for 3 minutes to precipitate proteins.
- Centrifuge the tubes at 4000 rpm for 15 minutes at 4°C.
- Collect the supernatant for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
- UPLC System: Acquity UPLC system (Waters Co.).
- Column: Waters BEH C18 UPLC column (2.1 mm × 50 mm, 1.7 µm).
- Column Temperature: 40°C.
- Mobile Phase: Optimized to achieve good separation (e.g., a gradient of methanol and water with 0.1% formic acid).[3][9]
- Mass Spectrometer: XEVO TQ-S mass spectrometer with an electrospray ionization (ESI) source (Waters Co.).
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). For this compound, the transition m/z 505.1 → [product ion] for the [M+Na]+ adduct can be monitored.[5]
Visualizations
Caption: Workflow for this compound quantification.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An LC-MS/MS method for determination of curculigoside with anti-osteoporotic activity in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Curculigoside C in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Curculigoside C in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, a phenolic glycoside, is primarily influenced by three main factors:
-
pH: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The glycosidic bond can be cleaved, leading to the formation of its aglycone and sugar moiety.
-
Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation of this compound.
-
Enzymatic Activity: The presence of glycosidases in biological samples or non-sterile buffers can lead to the rapid enzymatic hydrolysis of the glycosidic linkage.
Q2: What are the known degradation products of this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of its glycosidic bond. This results in the formation of its aglycone and a glucose molecule. Further degradation of the aglycone may also occur. Metabolic studies have identified the aglycone of this compound and 3-hydroxy-2,6-dimethoxybenzoic acid as hydrolysis metabolites.[1]
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] These techniques can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound over time.
Q4: Are there any general recommendations for preparing and storing this compound stock solutions?
A4: Yes, to maximize the stability of this compound stock solutions, consider the following:
-
Solvent: Prepare stock solutions in a non-aqueous solvent such as DMSO or ethanol, where it is generally more stable.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Light Exposure: Protect solutions from light, as phenolic compounds can be light-sensitive.
-
Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. A study on this compound in rat plasma demonstrated its stability through three freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my in vitro assay. | Degradation of this compound in the experimental buffer. | 1. Check the pH of your buffer: Phenolic glycosides are often more stable in slightly acidic conditions (pH 5-6) compared to neutral or alkaline conditions. Consider using a citrate or acetate buffer if your experiment allows. 2. Control the temperature: Perform experiments at the lowest feasible temperature. If assays are conducted at 37°C, minimize the incubation time as much as possible. 3. Prepare fresh solutions: Prepare working solutions of this compound immediately before use from a frozen, non-aqueous stock. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different wells or tubes. | 1. Ensure uniform experimental conditions: Maintain consistent temperature and incubation times for all samples. 2. Evaluate buffer stability: Perform a preliminary stability test of this compound in your specific experimental buffer under the assay conditions (time, temperature). 3. Use a stabilizing agent: Consider adding antioxidants like ascorbic acid to your buffer, as these can sometimes protect phenolic compounds from oxidative degradation. |
| Appearance of unexpected peaks in my HPLC/UPLC analysis. | Formation of degradation products. | 1. Identify degradation products: If using mass spectrometry, analyze the m/z of the new peaks to identify them as potential hydrolysis products (aglycone, etc.). 2. Optimize buffer conditions: Based on the identified degradation, adjust the pH and temperature of your experimental setup to minimize hydrolysis. |
| Precipitation of this compound in the aqueous buffer. | Low aqueous solubility. | 1. Use a co-solvent: If your experimental system permits, include a small percentage (e.g., <1%) of an organic solvent like DMSO or ethanol in your final working solution to improve solubility. 2. Check the final concentration: Ensure that the final concentration of this compound in the aqueous buffer does not exceed its solubility limit. |
Data on this compound Stability
While specific quantitative data on the stability of this compound in various experimental buffers is limited, a pharmacokinetic study provides valuable insights into its stability in a biological matrix.
Table 1: Stability of this compound in Rat Plasma
| Condition | Concentration (ng/mL) | Mean ± SD (ng/mL) | Accuracy (%) |
| Short-term stability (25°C, 4 h) | 3 | 2.91 ± 0.13 | -3.00 |
| 200 | 185.5 ± 8.60 | -7.25 | |
| 2000 | 1882.50 ± 117.78 | -5.88 | |
| Long-term stability (-20°C, 14 days) | 3 | 2.84 ± 0.09 | -5.22 |
| 200 | 184.33 ± 12.23 | -7.83 | |
| 2000 | 1870.50 ± 110.70 | -6.48 | |
| Freeze-thaw stability (3 cycles, -20°C to 25°C) | 3 | 2.945 ± 0.11 | -1.83 |
| 200 | 193.33 ± 10.59 | -3.33 | |
| 2000 | 1905.17 ± 125.43 | -4.74 |
Data adapted from a pharmacokinetic study of this compound.[1]
This data indicates that this compound is relatively stable in rat plasma under these tested conditions. However, researchers should be aware that stability in purified buffer systems may differ significantly.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general method for researchers to determine the stability of this compound in their specific experimental buffer.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal amount of a non-aqueous solvent (e.g., DMSO, Ethanol) to prepare a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots.
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution with the experimental buffer to be tested (e.g., PBS pH 7.4, Citrate buffer pH 5.0) to a final working concentration (e.g., 10 µM).
-
Prepare a sufficient volume of the test solution to allow for sampling at multiple time points.
-
-
Incubation:
-
Incubate the test solutions at the desired experimental temperatures (e.g., Room Temperature (25°C) and Physiological Temperature (37°C)).
-
Protect the solutions from light during incubation.
-
-
Sampling:
-
Withdraw aliquots of the test solutions at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any further degradation by adding a strong solvent (e.g., ice-cold methanol or acetonitrile) or by freezing at -80°C.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Primary degradation pathway of this compound.
References
Troubleshooting poor yield in Curculigoside C isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of Curculigoside C.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Crude Extract
Q: My initial solvent extraction is resulting in a very low yield of the crude extract. What are the possible reasons and how can I improve it?
A: A low yield of crude extract can stem from several factors related to the plant material and the extraction procedure.
-
Improper Grinding of Plant Material: The rhizomes of Curculigo orchioides should be finely powdered to maximize the surface area for solvent penetration. A coarse powder will result in inefficient extraction. Ensure the plant material is ground to a fine powder (e.g., 100-120 mesh).[1]
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial. While various solvents can be used, 75% aqueous ethanol or ethyl acetate are commonly reported for the extraction of phenolic glucosides like this compound.[1][2] If using a less polar solvent initially, you may be leaving behind a significant portion of the target compound.
-
Insufficient Extraction Time or Repetitions: A single extraction is often insufficient to extract the majority of the compound. It is recommended to perform multiple extractions (e.g., refluxing three times) to ensure exhaustive extraction.[2]
-
Degradation During Extraction: Prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds. If using heat, ensure it is controlled and consider alternative methods like ultrasound-assisted extraction at a lower temperature.[3]
Troubleshooting Workflow for Low Crude Extract Yield
Caption: Troubleshooting workflow for low crude extract yield.
Issue 2: Poor Separation and Purity After Column Chromatography
Q: I am observing poor separation of this compound during column chromatography, resulting in low purity fractions. What could be the issue?
A: Achieving high purity with column chromatography depends on several critical parameters.
-
Inadequate Stationary Phase: Silica gel and Sephadex LH-20 are commonly used for the purification of this compound.[2] Ensure the stationary phase is of good quality and properly packed to avoid channeling. Polyamide columns can also be effective.[4]
-
Incorrect Mobile Phase Composition: The solvent system used for elution is critical. A gradient elution is often necessary to separate compounds with different polarities. For silica gel chromatography, a gradient of ethyl acetate and methanol is a common choice.[1] It is essential to optimize the solvent gradient through preliminary thin-layer chromatography (TLC) analysis.
-
Column Overloading: Loading too much crude extract onto the column will lead to broad, overlapping peaks and poor separation. Reduce the amount of sample loaded relative to the column size.
-
Flow Rate: An excessively high flow rate will not allow for proper equilibrium between the stationary and mobile phases, resulting in poor resolution. Conversely, a very slow flow rate can lead to band broadening due to diffusion. The optimal flow rate should be determined empirically.
Issue 3: Suspected Degradation of this compound
Q: I suspect that this compound is degrading during my isolation process. What factors could be causing this and how can I prevent it?
A: While specific stability data for this compound is limited, phenolic glucosides can be susceptible to degradation.
-
pH Extremes: Both highly acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond or other modifications. It is advisable to work with neutral pH solutions whenever possible.
-
High Temperatures: As with the initial extraction, prolonged exposure to heat during solvent evaporation or other steps should be minimized. Use a rotary evaporator at a controlled temperature (e.g., under 50°C).[2]
-
Oxidation: Phenolic compounds can be prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. Consider working in an inert atmosphere (e.g., under nitrogen) and using amber glassware to protect the sample from light. The stability of similar compounds like ascorbic acid is known to be affected by oxidation.[5][6][7]
Experimental Protocols
Protocol 1: Extraction of Crude this compound
-
Preparation of Plant Material: Dry the rhizomes of Curculigo orchioides and grind them into a fine powder (100-120 mesh).
-
Solvent Extraction:
-
Suspend the powdered plant material in 75% aqueous ethanol.
-
Reflux the mixture three times, each for a specified duration (e.g., 2 hours).
-
Combine the filtrates from each extraction.
-
-
Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[2]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient.[1]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing pure this compound, as determined by TLC, and confirm the purity using High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow
References
- 1. CN104592322A - Method for extracting and separating curculigoside from curculigo gaertn plants - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recovery of Saponins, Phenolic Compounds and Antioxidant Capacity from Curculigo orchioides Gaertn Rhizomes by Different Extraction Methods [mdpi.com]
- 4. CN102344471A - Extraction method for curculigoside - Google Patents [patents.google.com]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneous decay of oxidized ascorbic acid (dehydro-L-ascorbic acid) evaluated by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Recovery of Curculigoside C
Welcome to the technical support center for the enhanced recovery of Curculigoside C from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a phenolic glucoside that can be isolated from the rhizomes of plants such as Curculigo orchioides. It is a derivative of Curculigoside A and has demonstrated significant antioxidant and neuroprotective effects, in some cases surpassing those of its parent compound.[1] These properties make it a compound of interest for pharmaceutical research and development.
Q2: What are the main challenges in recovering this compound from plant material?
The primary challenges in recovering this compound include its relatively low concentration in the plant source, its susceptibility to degradation under certain conditions, and the presence of structurally similar compounds that can complicate purification. As a phenolic glycoside, this compound is sensitive to factors such as high temperatures, prolonged extraction times, and non-optimal pH conditions, which can lead to reduced yields.[2][3][4]
Q3: Which extraction methods are most effective for this compound?
Commonly employed methods for extracting phenolic glycosides like this compound include maceration, Soxhlet extraction, and modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction. UAE is often favored as it can enhance extraction efficiency and reduce extraction time.[5] The choice of solvent is also critical, with methanol and ethanol, often in aqueous solutions, being frequently used.
Q4: How can I purify the crude extract to isolate this compound?
Purification of this compound typically involves a combination of chromatographic techniques. Polyamide column chromatography is effective for separating phenolic compounds.[6][7] Other methods include silica gel chromatography, macroporous resin column chromatography, and high-speed counter-current chromatography (HSCCC), which has shown high efficiency in separating similar glycosides.[8]
Q5: What are the optimal storage conditions for this compound extracts?
To prevent degradation, this compound extracts should be stored at low temperatures (e.g., -20°C) in amber vials to protect them from light. It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the recovery of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Possible Causes:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound.
-
Inefficient Extraction Method: The chosen extraction technique may not be effectively disrupting the plant cell walls to release the compound.
-
Degradation During Extraction: High temperatures, prolonged extraction times, or unsuitable pH can lead to the degradation of this compound.
-
Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time.
Solutions:
| Solution | Description |
| Optimize Solvent System | Experiment with different concentrations of methanol or ethanol in water. For instance, 80% methanol has been shown to be effective for extracting phenolic compounds.[9] |
| Employ Advanced Extraction Techniques | Consider using Ultrasound-Assisted Extraction (UAE) to improve extraction efficiency and reduce extraction time and temperature.[5] |
| Control Extraction Parameters | Maintain a moderate extraction temperature (e.g., 40-60°C) and optimize the extraction time to prevent thermal degradation.[10] For UAE, parameters such as ultrasonic power and frequency should also be optimized.[5] |
| Maintain a Slightly Acidic pH | Phenolic glycosides are often more stable in slightly acidic conditions. Consider adjusting the pH of your extraction solvent to be mildly acidic.[2][3][4] |
| Use High-Quality Plant Material | Ensure the plant material is properly identified, dried, and stored to preserve its chemical integrity. |
Issue 2: Poor Separation and Purity of this compound during Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, polyamide) may not be providing adequate resolution from other closely related compounds.
-
Suboptimal Mobile Phase: The solvent system used for elution may not have the correct polarity to effectively separate this compound.
-
Column Overloading: Injecting too much crude extract onto the column can lead to broad, overlapping peaks.
-
Presence of Interfering Substances: The crude extract may contain a high concentration of impurities that co-elute with this compound.
Solutions:
| Solution | Description |
| Select an Appropriate Column | For phenolic compounds like this compound, polyamide resin is often a good choice.[6][7] High-Speed Counter-Current Chromatography (HSCCC) has also been shown to provide excellent separation of similar glycosides.[8] |
| Optimize the Mobile Phase | Perform gradient elution to improve separation. For polyamide columns, a gradient of water to methanol, followed by methanol to acetone can be effective.[11] For HPLC, a mobile phase of acetonitrile and water with a small amount of acid (e.g., acetic or formic acid) can improve peak shape. |
| Reduce Sample Load | Decrease the amount of sample injected onto the column to prevent overloading and improve peak resolution. |
| Pre-purify the Crude Extract | Use a preliminary purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove major impurities before performing column chromatography. |
Issue 3: Tailing or Broad Peaks in HPLC Analysis of this compound
Possible Causes:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with polar analytes, causing peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Column Contamination or Degradation: Accumulation of impurities on the column or degradation of the stationary phase can affect peak symmetry.
-
Extra-column Volume: Excessive tubing length or volume between the injector, column, and detector can cause band broadening.
Solutions:
| Solution | Description |
| Use a Deactivated Column | Employ an end-capped C18 column or a column with a different stationary phase designed to minimize silanol interactions. |
| Adjust Mobile Phase pH | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and improve peak shape.[12] |
| Use a Guard Column and Proper Sample Filtration | A guard column will protect the analytical column from strongly retained impurities. Ensure all samples are filtered through a 0.22 or 0.45 µm filter before injection. |
| Minimize Extra-column Volume | Use tubing with a small internal diameter and keep the length as short as possible between the system components. |
Data Presentation
Table 1: Comparison of Extraction Methods for Curculigosides and Related Compounds
| Extraction Method | Solvent | Compound(s) | Yield/Recovery | Purity | Reference |
| Soxhlet Extraction | Methanol | Total Extract | 33.5% (w/w) | Not specified | [9] |
| Soxhlet Extraction | Ethanol | Total Extract | 30.45% (w/w) | Not specified | [9] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Orcinol Glucoside | 92.13% | Not specified | [13] |
| High-Speed Counter-Current Chromatography (HSCCC) | Ethyl acetate–ethanol–water (5:1:5, v/v/v) | Curculigoside | 92.5% | 99.4% | [8] |
| High-Speed Counter-Current Chromatography (HSCCC) | Ethyl acetate–ethanol–water (5:1:5, v/v/v) | Curculigoside B | 91.6% | 96.5% | [8] |
| Protein Precipitation | Methanol | This compound | 92.14% - 95.22% | Not specified | [1][14] |
Table 2: Optimal Conditions for the Extraction of Phenolic and Saponin Compounds from Curculigo orchioides
| Target Compound Group | Extraction Time (min) | Temperature (°C) | Solvent-to-Material Ratio (mL/g) | Resulting Yield (mg/g DW) | Reference |
| Total Saponin Content (TSC) | 60 | 57 | 80 | 11.33 | [10] |
| Total Phenolic Content (TPC) | 178 | 45 | 68 | 23.58 | [10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the UAE of this compound from the dried rhizomes of Curculigo orchioides.
Materials and Reagents:
-
Dried and powdered rhizomes of Curculigo orchioides
-
80% Methanol (HPLC grade)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper or membrane filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a suitable flask.
-
Add 100 mL of 80% methanol to the flask.
-
Place the flask in an ultrasonic bath or use a probe sonicator.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 45°C) and a specific frequency (e.g., 35 kHz).
-
After sonication, centrifuge the mixture to separate the extract from the solid plant material.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
The crude extract can then be subjected to further purification.
Protocol 2: Polyamide Column Chromatography for this compound Purification
This protocol outlines a method for the purification of this compound from a crude extract using polyamide column chromatography.
Materials and Reagents:
-
Crude extract containing this compound
-
Polyamide resin
-
Glass column
-
Solvents: Deionized water, Methanol (HPLC grade), Ethanol (HPLC grade), Acetone (HPLC grade)
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of polyamide resin in deionized water. Pour the slurry into the glass column and allow it to settle, ensuring a uniformly packed bed.
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase (deionized water) and load it onto the top of the polyamide column.
-
Elution: Begin elution with deionized water to remove highly polar impurities.
-
Gradually increase the solvent polarity by performing a step or gradient elution. A typical gradient could be:
-
100% Water
-
Water-Methanol gradient (e.g., 20%, 40%, 60%, 80%, 100% Methanol)
-
Methanol-Acetone gradient (optional, for less polar compounds)
-
-
Collect fractions using a fraction collector.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the fractions containing pure or enriched this compound and concentrate them using a rotary evaporator.
References
- 1. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 5. vjol.info.vn [vjol.info.vn]
- 6. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tautobiotech.com [tautobiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Curculigoside C by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Curculigoside C.
Troubleshooting Guide: Minimizing Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS analysis of this compound.
Q1: What are matrix effects and how do they affect my analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] The "matrix" refers to all components in the sample other than the analyte itself, including proteins, lipids, salts, and other endogenous compounds.[1] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially false-negative results. This occurs when matrix components compete with the analyte for ionization in the MS source.[1]
-
Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte concentration.[1]
Ultimately, matrix effects can compromise the accuracy, precision, and reproducibility of your quantitative analysis of this compound.[2]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: A common method to qualitatively assess matrix effects is the post-column infusion technique. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[2]
For a quantitative assessment, you can compare the peak area of this compound in a sample where the standard is added after extraction (post-extraction spike) to the peak area of a standard prepared in a neat solvent. A significant difference between these two signals suggests the presence of matrix effects.[2]
Q3: My results show significant ion suppression. What are the initial steps to troubleshoot this issue?
A3: When encountering ion suppression, a logical troubleshooting sequence is crucial. The following diagram outlines a recommended workflow:
Caption: A logical workflow for troubleshooting ion suppression in LC-MS analysis.
Q4: Which sample preparation technique is most effective for reducing matrix effects for this compound?
A4: The choice of sample preparation is critical for minimizing matrix effects. Here's a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method. For this compound analysis in rat plasma, protein precipitation with methanol has been shown to be effective, yielding high recovery.[3] However, PPT is generally the least effective technique for removing matrix components, often resulting in significant ion suppression from residual phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT and can provide cleaner extracts.[4] The choice of solvent is crucial and should be optimized based on the polarity of this compound.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing a broad range of interfering compounds, leading to a significant reduction in matrix effects.[1][4] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[4]
Recommendation: Start with the validated protein precipitation method with methanol as it is simple and has been shown to be effective for this compound.[3] If significant matrix effects persist, consider developing a more rigorous SPE method.
Quantitative Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis | Reported Recovery for this compound | Reported Matrix Effect for this compound |
| Protein Precipitation (PPT) with Methanol | Proteins are denatured and precipitated by an organic solvent. | Simple, fast, inexpensive, and demonstrated high recovery for this compound.[3] | Less effective at removing other matrix components like phospholipids, potentially leading to higher ion suppression.[4] | 92.14% to 95.22%[3] | 91.49% to 94.80%[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT, reducing matrix effects.[4] | Can be more time-consuming and may have lower recovery for polar analytes if the solvent system is not optimized.[4] | Not specifically reported for this compound. | Not specifically reported for this compound. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly effective in removing a wide range of matrix components, leading to the cleanest extracts and minimal matrix effects.[4] | More complex method development and can be more expensive. | Not specifically reported for this compound. | Generally lower than with PPT.[5] |
Frequently Asked Questions (FAQs)
Q5: Can modifying my LC method help reduce matrix effects for this compound?
A5: Yes, optimizing chromatographic conditions is a powerful way to reduce matrix effects by separating this compound from interfering matrix components.[1] Consider the following strategies:
-
Gradient Modification: Employing a shallower gradient can improve the resolution between this compound and co-eluting interferences.
-
Column Chemistry: Using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and lessen their impact on ionization.[6]
Q6: What is the best internal standard to use for the analysis of this compound?
A6: The gold standard for compensating for matrix effects is a stable isotope-labeled internal standard (SIL-IS) of this compound.[6] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio. If a SIL-IS for this compound is not commercially available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q7: I am observing inconsistent results between different sample batches. Could this be due to matrix effects?
A7: Yes, sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, resulting in inconsistent and irreproducible results.[6] To address this:
-
Implement a Robust Sample Preparation Method: A thorough cleanup using SPE is more likely to minimize variability in matrix effects compared to PPT.
-
Utilize Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1]
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[6]
Experimental Protocols
Protocol 1: Protein Precipitation using Methanol (Validated for this compound in Rat Plasma)
This protocol is based on the method described by Wu et al. (2018).[3]
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of methanol.
-
-
Vortexing:
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Phenolic Compounds from Plasma
This is a general protocol that should be optimized for this compound. A polymeric reversed-phase SPE cartridge is a good starting point.[7]
-
Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Pre-treatment and Loading:
-
Pre-treat 200 µL of plasma with 200 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Protocol 3: General Liquid-Liquid Extraction (LLE) for Glycosides from Biological Matrices
This is a general protocol that requires optimization of the extraction solvent for this compound.
-
Sample Preparation:
-
To 200 µL of plasma, add a suitable immiscible organic solvent (e.g., ethyl acetate or a mixture of solvents). The optimal solvent will depend on the polarity of this compound.
-
-
Extraction:
-
Vortex the mixture vigorously for 5-10 minutes.
-
-
Centrifugation:
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer to a new tube.
-
-
Repeat Extraction (Optional):
-
For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent.
-
-
Evaporation and Reconstitution:
-
Combine the organic extracts, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for LC-MS analysis, incorporating steps to mitigate matrix effects.
Caption: A schematic of the LC-MS analytical workflow highlighting key stages for matrix effect control.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Combination of Molecular Networking and LC-MS/MS Profiling in Investigating the Interrelationships between the Antioxidant and Antimicrobial Properties of Curculigo latifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Curculigoside C and Other Phenolic Glycosides for Neuroprotection
For Immediate Release
In the landscape of neuroprotective agent research, phenolic glycosides have emerged as a promising class of compounds. This guide provides a detailed comparison of Curculigoside C against other notable phenolic glycosides—Salidroside, Gastrodin, and Icariin—with a focus on their neuroprotective efficacy supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a phenolic glucoside isolated from Curculigo orchioides, has demonstrated superior antioxidant and neuroprotective properties when compared to its analogue, Curculigoside A. While direct quantitative comparisons with other phenolic glycosides are limited, this guide consolidates available data from in vitro studies on neuronal cell lines, primarily SH-SY5Y cells subjected to oxidative stress, to provide a comparative overview. The evidence suggests that all examined glycosides exhibit significant neuroprotective potential through various mechanisms, including antioxidant activity and modulation of key signaling pathways.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound and other selected phenolic glycosides. The data is primarily derived from studies using the SH-SY5Y human neuroblastoma cell line, a common model for neurodegenerative disease research, with hydrogen peroxide (H₂O₂) as the inducer of oxidative stress.
Table 1: Neuroprotective Effects of Phenolic Glycosides on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Compound | Concentration | H₂O₂ Concentration | Cell Viability (%) | Reference |
| This compound | - | - | Qualitatively better than Curculigoside A | [1] |
| Salidroside | 50 µM | 200 µM | ~75% | [2][3] |
| 100 µM | 200 µM | ~85% | [2][4][3] | |
| 200 µM | 200 µM | ~95% | [2][4][3] | |
| Gastrodin | 1 µM | 300 µM | ~60% | [5] |
| 5 µM | 300 µM | ~70% | [5] | |
| 25 µM | 300 µM | ~80% | [5] | |
| Icariin | 1 µM | 100 µM | ~60% | [6] |
| 10 µM | 100 µM | ~75% | [6] | |
| 100 µM | 100 µM | ~85% | [6] |
Note: Data for Salidroside, Gastrodin, and Icariin are extracted or estimated from graphical representations in the cited literature and should be considered approximate.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these phenolic glycosides are attributed to their ability to modulate various cellular signaling pathways.
Figure 1: Simplified signaling pathways involved in the neuroprotective effects of phenolic glycosides.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in 96-well plates at a density of 1x10⁴ cells/well. Cells are pre-treated with various concentrations of the phenolic glycosides for a specified duration (e.g., 2-24 hours) before being exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
After the treatment period, the culture medium is removed.
-
100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (untreated cells).
Figure 2: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
-
After treatment, the 96-well plate is centrifuged at 400 g for 5 minutes.
-
50 µL of the supernatant from each well is transferred to a new 96-well plate.
-
100 µL of the LDH reaction mixture (containing diaphorase, NAD+, and iodotetrazolium salt) is added to each well.
-
The plate is incubated for 30 minutes at room temperature in the dark.
-
The reaction is stopped by adding 50 µL of a stop solution (e.g., 1M acetic acid).
-
The absorbance is measured at 490 nm.
-
LDH release is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
After incubation, cells are washed with PBS to remove excess probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
ROS levels are expressed as a percentage of the control group.
Conclusion
This compound exhibits promising neuroprotective effects, appearing more potent than Curculigoside A. When compared to other phenolic glycosides such as Salidroside, Gastrodin, and Icariin, all compounds demonstrate significant protection against oxidative stress-induced neuronal cell death in vitro. The choice of a specific phenolic glycoside for further drug development may depend on various factors including its specific mechanism of action, pharmacokinetic profile, and therapeutic window. This guide provides a foundational comparison to aid researchers in this endeavor. Further head-to-head in vivo studies are warranted to definitively establish the comparative neuroprotective efficacy of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protective effects of salidroside on hydrogen peroxide-induced apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Salidroside Inhibits Endogenous Hydrogen Peroxide Induced Cytotoxicity of Endothelial Cells [jstage.jst.go.jp]
A Comparative Guide to the Quantification of Curculigoside C in Biological and Botanical Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of analytical methods for the quantification of Curculigoside C, a key bioactive phenolic glycoside found in the medicinal plant Curculigo orchioides. We present a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA), and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) methods, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of three commonly employed techniques.
| Parameter | HPLC-UV | UPLC-PDA | UPLC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.999[2] | > 0.9984[3][4][5][6][7] |
| Linear Range | 0.3485 - 2.788 µg[1] | Not explicitly stated | 1 - 2500 ng/mL[3][4][5][6][7] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Not explicitly stated | 1 ng/mL[3][4][5][6][7] |
| Precision (Relative Standard Deviation, RSD) | Inter-day & Intra-day < 2.0%[2] | Inter-day & Intra-day < 2.0%[2] | Intra-day: 4.10% - 5.51%, Inter-day: 5.24% - 6.81%[3][4][5][6] |
| Accuracy (Recovery) | 100.07% (RSD = 0.83%)[1], 99.2% (RSD = 1.7%)[8][9] | 100.28% - 111.25%[2] | 92.14% - 95.22%[3][4][5][6] |
| Specificity | Good, based on retention time | High, with PDA peak purity analysis | High, based on specific MRM transitions |
| Analysis Time | Longer run times | Shorter run times than HPLC | 3.5 minutes[6] |
Experimental Workflows and Methodologies
A generalized workflow for the validation of an analytical method for this compound quantification is depicted below. This process ensures the reliability, reproducibility, and accuracy of the obtained results.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols
Below are the detailed methodologies for the quantification of this compound using HPLC-UV and UPLC-MS/MS as described in the cited literature.
HPLC-UV Method for Quantification in Curculigo orchioides
This method is suitable for the quality control of raw herbal materials.
-
Instrumentation : High-Performance Liquid Chromatography system with a UV detector.
-
Column : Nova-pak C18 column (250 mm × 4.6 mm, 10 μm).[1]
-
Mobile Phase : A mixture of methanol and water in a 40:60 ratio.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection Wavelength : 275 nm.[1]
-
Sample Preparation :
-
Accurately weigh the powdered rhizome of Curculigo orchioides.
-
Extract with methanol using a suitable extraction technique (e.g., ultrasonication).[9]
-
Filter the extract before injection into the HPLC system.
-
-
Standard Preparation :
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to cover the linear range of 0.3485 to 2.788 µg.[1]
-
-
Quantification : The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the standards.
UPLC-MS/MS Method for Quantification in Rat Plasma
This highly sensitive and specific method is ideal for pharmacokinetic studies.
-
Instrumentation : An Acquity UPLC system coupled with a XEVO TQ-S mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Column : Waters BEH C18 UPLC column (2.1 mm × 50 mm, 1.7 μm).[6]
-
Mobile Phase : A gradient elution was used with 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in aqueous solution (B).[6]
-
The gradient program was: 0–2 min, 20% → 30% A; 2–2.5 min, 30% → 20% A; 2.5–3.5 min, 20% A.[6]
-
-
Flow Rate : 0.3 mL/min.[6]
-
Injection Volume : 2 µL.[6]
-
Mass Spectrometry Conditions :
-
The analysis was performed in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for this compound and the internal standard (IS) are monitored.
-
-
Sample Preparation :
-
To a plasma sample, add a protein precipitating agent like methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is collected and injected into the UPLC-MS/MS system.
-
-
Standard Preparation :
-
Quantification : The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against the nominal concentration of the calibration standards.
Signaling Pathway Diagram
While this compound quantification methods do not directly involve signaling pathways, its biological activity, which necessitates such quantification, is linked to various cellular pathways. For instance, studies have suggested its involvement in the JAK/STAT/NF-κB signaling pathway in the context of its anti-arthritic effects.[8]
Caption: Postulated inhibitory effect of this compound on the JAK/STAT/NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of curculigoside in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Curculigoside C: An In Vivo Examination of its Anti-Osteoporotic Potential Compared to Standard Therapies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Curculigoside C, a natural phenolic glycoside, with established anti-osteoporotic agents, Alendronate and Raloxifene. The data presented herein is collated from multiple preclinical studies to offer an objective evaluation of this compound's potential as a novel therapeutic for osteoporosis.
Executive Summary
Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fractures. While existing therapies like the bisphosphonate Alendronate and the selective estrogen receptor modulator (SERM) Raloxifene are effective, there is a continuous search for alternative treatments with improved safety and efficacy profiles. This compound, derived from the rhizomes of Curculigo orchioides, has demonstrated significant anti-osteoporotic activity in various animal models of the disease. This guide summarizes the key in vivo findings for this compound and compares its performance against Alendronate and Raloxifene, focusing on bone mineral density, bone microarchitecture, and bone turnover markers. Detailed experimental protocols and mechanistic insights into this compound's action are also provided to support further research and development.
In Vivo Performance Comparison
The following tables summarize the quantitative data from preclinical studies on this compound, Alendronate, and Raloxifene in ovariectomized (OVX) rodent models of postmenopausal osteoporosis.
Disclaimer: The data presented below is compiled from separate studies. Direct head-to-head comparative studies were not available. Therefore, variations in animal models (species, age, strain), drug dosage, and treatment duration should be considered when interpreting these results.
Table 1: Effects on Bone Mineral Density (BMD)
| Compound | Animal Model | Dosage | Treatment Duration | Change in Femoral BMD vs. OVX Control | Citation(s) |
| This compound | Ovariectomized Rats | 7.5 mg/kg/day (i.p.) | 12 weeks | Significant increase | [1] |
| This compound | Aging Mice | 50 & 100 mg/kg/day (oral) | Not Specified | Significantly increased bone mass | |
| Alendronate | Ovariectomized Rats | 1 mg/kg/day (oral) | 8 weeks | Significant increase in BMD and Cr.BMD | |
| Raloxifene | Ovariectomized Rats | 3 mg/kg/day (oral) | 6 months | Significantly greater than OVX controls |
Table 2: Effects on Trabecular Bone Microarchitecture (Femur/Tibia)
| Compound | Animal Model | Key Findings vs. OVX Control | Citation(s) |
| This compound | Ovariectomized Rats | ↑ BV/TV, ↑ Tb.Th, ↓ Tb.Sp | [1] |
| This compound | Aging Mice | Ameliorated bone loss and marrow adiposity | |
| Alendronate | Ovariectomized Rats | Improved bone structure, prevented loss of trabeculae | |
| Raloxifene | Ovariectomized Rats | Prevented cancellous osteopenia |
BV/TV: Bone Volume/Total Volume; Tb.Th: Trabecular Thickness; Tb.Sp: Trabecular Separation
Table 3: Effects on Bone Turnover Markers (Serum)
| Compound | Animal Model | Effect on Formation Markers (e.g., ALP, OCN, P1NP) | Effect on Resorption Markers (e.g., CTX-I, TRAP) | Citation(s) |
| This compound | Ovariectomized Rats | ↑ OCN, ↑ IGF-1 | ↓ IL-6, ↓ TNF-α | [1] |
| This compound | APP/PS1 Transgenic Mice | - | ↓ TRACP-5b, ↓ IL-6, ↓ TNF-α | |
| Alendronate | Ovariectomized Rats | ↓ ALP, ↓ Osteocalcin | ↓ CTX | |
| Raloxifene | Ovariectomized Rats | - | Reduced urinary pyridinoline levels |
ALP: Alkaline Phosphatase; OCN: Osteocalcin; P1NP: Procollagen type I N-terminal propeptide; CTX-I: C-terminal telopeptide of type I collagen; TRAP: Tartrate-resistant acid phosphatase; IL-6: Interleukin-6; TNF-α: Tumor necrosis factor-alpha; IGF-1: Insulin-like growth factor 1.
Mechanistic Insights: Signaling Pathways of this compound
This compound exerts its anti-osteoporotic effects through the modulation of multiple signaling pathways that govern bone remodeling.
Caption: this compound signaling pathways in bone metabolism.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Ovariectomized (OVX) Rodent Model of Osteoporosis
-
Animal Selection: Female Sprague-Dawley rats or C57BL/6 mice, typically 8-12 weeks old, are used. Animals are acclimatized for at least one week before surgery.
-
Surgical Procedure: Animals are anesthetized. A dorsal midline incision is made, and the ovaries are located and excised bilaterally. Sham-operated animals undergo the same procedure without ovary removal.
-
Post-operative Care: Animals are monitored during recovery and administered analgesics. The osteoporotic model is typically established within 4-8 weeks post-ovariectomy.
-
Treatment Administration: this compound, Alendronate, or Raloxifene is administered daily or at specified intervals via oral gavage or intraperitoneal injection for the duration of the study (typically 8-12 weeks). A vehicle control group (OVX + vehicle) is included.
Micro-Computed Tomography (Micro-CT) Analysis of Femur
-
Sample Preparation: At the end of the treatment period, animals are euthanized, and the femurs are dissected and cleaned of soft tissue. The bones are stored in 70% ethanol or phosphate-buffered saline (PBS) at 4°C.
-
Scanning: The femur is scanned using a high-resolution micro-CT system. Typical scanning parameters for a rat femur are: 50-70 kVp X-ray source, 10-20 µm voxel size, and 360° rotation.
-
Image Reconstruction and Analysis: The scanned images are reconstructed to generate 3D models of the bone. A region of interest (ROI) is selected in the distal femoral metaphysis for trabecular bone analysis and at the mid-diaphysis for cortical bone analysis. Standard bone morphometric parameters are calculated, including BV/TV, Tb.Th, Tb.Sp, trabecular number (Tb.N), and cortical thickness (Ct.Th).
Bone Turnover Marker Analysis (ELISA)
-
Sample Collection: Blood is collected via cardiac puncture at the time of sacrifice. Serum is separated by centrifugation and stored at -80°C until analysis.
-
ELISA Procedure: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the serum concentrations of bone formation markers (e.g., P1NP, osteocalcin) and bone resorption markers (e.g., CTX-I, TRAP).
-
Data Analysis: The optical density is read using a microplate reader, and the concentration of each marker is calculated based on a standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-osteoporotic activity of a test compound.
Caption: General experimental workflow for in vivo anti-osteoporotic studies.
Conclusion
The compiled in vivo data suggests that this compound is a promising natural compound for the treatment of osteoporosis. It demonstrates significant efficacy in improving bone mineral density and microarchitecture, comparable to the effects observed with Alendronate and Raloxifene in similar preclinical models. Mechanistically, this compound appears to exert its beneficial effects by promoting bone formation through the PI3K/Akt and MEK/ERK-TAZ signaling pathways and inhibiting bone resorption by suppressing pro-inflammatory cytokines like TNF-α.
While these findings are encouraging, the absence of direct comparative studies necessitates further research to definitively establish the relative efficacy and safety of this compound against current standard-of-care treatments. Future studies should aim to conduct head-to-head comparisons in standardized and well-characterized animal models of osteoporosis. Such research will be crucial in validating the therapeutic potential of this compound and paving the way for its potential clinical development.
References
A Comparative Analysis of Curculigoside C and Its Natural Analogs in Neuroprotection and Osteoporosis
For Immediate Release
A comprehensive review of the phenolic glucoside Curculigoside C and its naturally occurring analogs, such as Curculigoside A, reveals distinct differences in their therapeutic potential, particularly in the realms of neuroprotection and osteoporosis. This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals. This compound, a prominent bioactive compound isolated from the rhizomes of Curculigo orchioides, has demonstrated superior efficacy in several preclinical models compared to its related compounds.
Executive Summary of Comparative Efficacy
Emerging research indicates that subtle structural variations among curculigoside derivatives can lead to significant differences in their biological activities. This compound has been reported to exhibit more potent antioxidant and neuroprotective effects than Curculigoside A. This enhanced activity is attributed to specific structural features, though the precise mechanisms are still under investigation. In the context of bone health, various curculigosides have shown promise in promoting osteogenesis and mitigating bone loss, with some studies suggesting that chlorophenolic glucosides may have an edge over phenolic glucosides in anti-osteoporosis activity.
Performance Data: this compound vs. Natural Analogs
The following tables summarize the quantitative data from various studies, highlighting the comparative performance of this compound and its analogs in key biological assays.
Table 1: Comparative Antioxidant Activity
| Compound/Analog | Assay | IC50 Value | Source |
| This compound | Hydroxyl Radical Scavenging | 0.25 mM | [1] |
| This compound | Superoxide Anion Scavenging | 0.88 mM | [1] |
| Curculigoside A | DPPH Radical Scavenging | Less potent than this compound | |
| Vitamin C (Reference) | DPPH Radical Scavenging | Comparable to this compound |
Table 2: Comparative Neuroprotective Effects
| Compound/Analog | Model | Key Findings | Source |
| This compound | H₂O₂-induced SH-SY5Y cell death | Better neuroprotective effect than Curculigoside A | |
| This compound | L-Glu-exposed HT22 cells | Suppressed apoptosis, reduced ROS, balanced mitochondrial membrane potential | [2] |
| Curculigoside | Aged rats | Improved cognitive function, decreased AChE activity, inhibited BACE1 expression | [3] |
| Curculigoside A | Ischemia-reperfused rats | Neuroprotective effects by suppressing HMGB1 and NF-κB signaling | [4] |
Table 3: Comparative Anti-inflammatory and Anti-arthritic Effects
| Compound/Analog | Model | Key Findings | Source |
| Curculigoside | Collagen-Induced Arthritis (CIA) rats | Decreased paw swelling and arthritis scores; reduced serum TNF-α, IL-1β, IL-6, IL-10, IL-12, IL-17A | [5][6] |
| Curculigoside | TNF-α stimulated MH7A cells | Downregulated JAK1, JAK3, and STAT3 expression | [5] |
| Curculigosaponins | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production; suppressed TNF-α and IL-6 expression | [7][8] |
Table 4: Comparative Osteoprotective Effects
| Compound/Analog | Model | Key Findings | Source |
| Curculigoside | Dexamethasone-induced rat calvarial osteoblasts | Regulated proliferation and differentiation; inhibited pro-inflammatory cytokines | [9] |
| Curculigoside | APP/PS1 transgenic mice | Promoted calcium deposition; increased ALP and Runx2 levels | [9] |
| Curculigoside | Ovariectomized rats | Alleviated reduction in bone density | [10][11] |
| Chlorophenolic Glucosides | MC3T3-E1 cells | Higher anti-osteoporosis activity than phenolic glucosides |
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.
Neuroprotective Signaling Pathway
// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., H₂O₂, L-Glu)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Curculigoside_C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reduced ROS\nAccumulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Stabilized [label="Stabilized Mitochondrial\nMembrane Potential", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Viability [label="Increased Neuronal\nCell Viability", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK_Nrf2 [label="AMPK/Nrf2\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Oxidative_Stress -> Mitochondria [label="induces"]; Mitochondria -> Apoptosis [label="leads to"]; Curculigoside_C -> ROS [color="#34A853"]; Curculigoside_C -> Mito_Stabilized [color="#34A853"]; Curculigoside_C -> AMPK_Nrf2 [label="activates", style=dashed]; AMPK_Nrf2 -> ROS [style=dashed]; ROS -> Cell_Viability [style=invis]; Mito_Stabilized -> Cell_Viability [style=invis]; Apoptosis -> Cell_Viability [label="inhibits", color="#EA4335"];
// Invisible edges for alignment Oxidative_Stress -> Curculigoside_C [style=invis]; Curculigoside_C -> Apoptosis [style=invis];
{rank=same; Oxidative_Stress; Curculigoside_C} {rank=same; ROS; Mito_Stabilized; AMPK_Nrf2} } .dot Caption: Neuroprotective mechanism of this compound against oxidative stress.
Anti-inflammatory and Anti-arthritic Signaling Pathway
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Curculigoside [label="Curculigoside", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Reduced Inflammation\n& Arthritis Symptoms", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> JAK_STAT [label="activates"]; Inflammatory_Stimuli -> NF_kB [label="activates"]; Curculigoside -> JAK_STAT [label="inhibits", color="#EA4335"]; Curculigoside -> NF_kB [label="inhibits", color="#EA4335"]; JAK_STAT -> Pro_inflammatory_Cytokines [label="promotes"]; NF_kB -> Pro_inflammatory_Cytokines [label="promotes"]; Pro_inflammatory_Cytokines -> Inflammation [style=invis]; Curculigoside -> Inflammation [style=invis];
// Invisible edges for alignment Inflammatory_Stimuli -> Curculigoside [style=invis];
{rank=same; Inflammatory_Stimuli; Curculigoside} {rank=same; JAK_STAT; NF_kB} } .dot Caption: Anti-inflammatory action of Curculigoside via JAK/STAT and NF-κB pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the bioactivities of this compound and its analogs.
Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Oxidative Stress: Cells are pre-treated with various concentrations of this compound or its analogs for a specified period (e.g., 24 hours). Subsequently, oxidative stress is induced by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate.
-
Cell Viability Assessment: Cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the percentage of viable cells is calculated relative to control groups.
-
Apoptosis and ROS Measurement: Apoptosis can be quantified using techniques like flow cytometry with Annexin V/PI staining. Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes such as DCFH-DA.
Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammation: Cells are pre-treated with test compounds (e.g., curculigosaponins) for a few hours before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine and Protein Expression Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture medium are measured by ELISA. The expression of inflammatory proteins like iNOS and COX-2 is determined by Western blotting.[7]
Osteogenic Differentiation Assay in MC3T3-E1 Cells
-
Cell Culture: Murine pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with fetal bovine serum and antibiotics.
-
Induction of Osteogenic Differentiation: To induce differentiation, the culture medium is supplemented with osteogenic inducers such as β-glycerophosphate, ascorbic acid, and dexamethasone. Test compounds (e.g., Curculigoside) are added at various concentrations.
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay where the hydrolysis of p-nitrophenyl phosphate (pNPP) is quantified.
-
Mineralization Assay: Calcium deposition, a marker of late-stage osteogenic differentiation, is visualized and quantified by staining the cell cultures with Alizarin Red S. The stained mineralized nodules can be photographed and the dye can be extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: The expression of osteogenic marker genes, such as Runx2, ALP, and collagen I, is analyzed using real-time quantitative PCR (RT-qPCR).
Experimental Workflow for In Vivo Osteoporosis Model
// Nodes Animal_Model [label="Ovariectomized (OVX) Rat Model\n(Induces Osteoporosis)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Oral Administration of\nCurculigoside (e.g., daily for 12 weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Serum_Analysis [label="Serum Biochemical Analysis\n(ALP, OCN, TNF-α, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bone_Density [label="Bone Mineral Density (BMD)\nMeasurement (e.g., Micro-CT of femur)", fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Histological Analysis\n(H&E staining of bone tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and Comparison\n(vs. Sham and OVX control groups)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Treatment; Treatment -> Serum_Analysis; Treatment -> Bone_Density; Treatment -> Histology; Serum_Analysis -> Data_Analysis; Bone_Density -> Data_Analysis; Histology -> Data_Analysis; } .dot Caption: Workflow for evaluating the anti-osteoporotic effects of Curculigoside in vivo.
This guide provides a foundational comparison of this compound and its natural analogs based on current scientific literature. Further head-to-head studies with standardized protocols are necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.
References
- 1. This compound (this compound) | Phenols | 851713-74-1 | Invivochem [invivochem.com]
- 2. doaj.org [doaj.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cycloartane-type saponins from Curculigo orchioides and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
A Comparative Purity Analysis of Commercial Curculigoside C Standards
For Researchers, Scientists, and Drug Development Professionals
Curculigoside C, a phenolic glucoside isolated from the rhizomes of Curculigo orchioides, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and neuroprotective effects. As with any scientific investigation, the purity of the reference standard is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative overview of commercially available this compound standards, outlines a detailed protocol for purity analysis, and discusses potential impurities.
Comparison of Commercial this compound Standards
For researchers requiring a highly characterized standard, it is recommended to request a Certificate of Analysis (CoA) from the supplier. The CoA should provide batch-specific purity data, the analytical method used for determination, and information on identified impurities.
Table 1: Purity of Commercial this compound Standards (as stated by suppliers)
| Supplier | Stated Purity (by HPLC) | Notes |
| Supplier A | ≥98% | Certificate of Analysis available upon request. |
| Supplier B | ≥98% | |
| Supplier C | >98% | |
| In-house Isolation[1] | 99.1% | As reported in a research publication. |
Potential Impurities and Degradation Products
The purity of a this compound standard can be affected by process-related impurities and degradation products.
Process-Related Impurities: During the isolation and purification of this compound from its natural source, other structurally related compounds may be co-extracted. These can include:
-
Curculigoside: The parent compound from which this compound is a hydroxylated derivative[1].
-
Curculigoside B: Another related phenolic glucoside found in Curculigo orchioides[2].
-
2,6-Dimethoxyl benzoic acid: A component of the this compound structure that could be present as a hydrolysis product or a starting material impurity[2].
Degradation Products: Phenolic glucosides, like this compound, are susceptible to degradation under certain conditions. While specific forced degradation studies on this compound are not widely published, general knowledge of the stability of this class of compounds suggests potential degradation pathways[3][4]. A study on the metabolism of this compound also sheds light on potential transformations[1][5].
Potential degradation pathways include:
-
Hydrolysis: Cleavage of the glycosidic bond to yield the aglycone and glucose. The ester linkage is also susceptible to hydrolysis.
-
Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.
-
Dehydration: As observed in metabolic studies, the loss of a water molecule is a possible transformation[1][5].
-
Deglycosylation: The removal of the sugar moiety is a common degradation pathway for glycosides[1][5].
Exposure to sunlight and elevated temperatures have been shown to cause significant degradation of phenolic compounds[3][4]. Therefore, proper storage of this compound standards (typically at -20°C and protected from light) is crucial to maintain their integrity.
Experimental Protocols for Purity Analysis
A robust analytical method is essential for the accurate determination of this compound purity and the detection of any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common techniques.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established methods for the analysis of this compound and related compounds[6][7].
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 23:77, v/v)[6]. Alternatively, a gradient elution can be used for better separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 283 nm[7].
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 5 mg of the this compound reference standard and dissolve it in a known volume (e.g., 10 mL) of methanol to obtain a stock solution of approximately 0.5 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare a solution of the commercial this compound standard to be tested in methanol at a concentration within the calibration range.
4. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the calibration curve.
-
Purity (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x 100.
-
Peak purity analysis using the DAD spectrum can be employed to check for co-eluting impurities.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For higher resolution and sensitivity, a UPLC-MS/MS method can be employed. This method is particularly useful for the identification and quantification of trace impurities[1].
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic and MS Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[1].
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B)[1].
-
Gradient Example: 0-2 min, 20-30% A; 2-2.5 min, 30-20% A; 2.5-3.5 min, 20% A[1].
-
-
Flow Rate: 0.3 mL/min[1].
-
Column Temperature: 40°C[1].
-
Injection Volume: 2 µL[1].
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters: Optimized for the specific instrument. For this compound, monitor the transition m/z 483.1 -> [fragment ion].
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described for the HPLC method, but at lower concentrations suitable for the sensitivity of the MS detector.
4. Data Analysis:
-
Quantify this compound using the area of the specific MRM (Multiple Reaction Monitoring) transition.
-
Screen for potential impurities by looking for the mass-to-charge ratios of related compounds and potential degradation products.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the purity analysis of a commercial this compound standard.
Caption: Workflow for the purity analysis of this compound standards.
Signaling Pathway (Illustrative)
While this compound is not directly involved in a signaling pathway as an endogenous ligand, its therapeutic effects are mediated through the modulation of cellular signaling. For instance, its antioxidant activity can mitigate oxidative stress-induced signaling cascades. The following is an illustrative diagram of how an antioxidant compound like this compound might interfere with a simplified oxidative stress-induced inflammatory pathway.
Caption: Antioxidant interference with an oxidative stress pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Confirming the Identity of Curculigoside C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of phytochemicals is paramount. This guide provides a comprehensive comparison of analytical data for confirming the identity of Curculigoside C, a bioactive phenolic glucoside isolated from Curculigo orchioides, against a reference standard. Detailed experimental protocols and data are presented to support robust scientific inquiry.
This compound has garnered significant interest for its potential therapeutic properties, including antioxidant and neuroprotective effects. As with any natural product under investigation, verifying the identity and purity of the compound is a critical first step. This guide outlines the key analytical techniques and expected data for the confirmation of this compound.
Physicochemical and Spectroscopic Data Comparison
A direct comparison of the analytical data obtained from an isolated sample of this compound with a certified reference standard is the definitive method for identity confirmation. The following tables summarize the key parameters and expected results.
Table 1: General Properties of this compound Reference Standard
| Property | Specification |
| Chemical Name | [4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate |
| CAS Number | 851713-74-1 |
| Molecular Formula | C₂₂H₂₆O₁₂ |
| Molecular Weight | 482.43 g/mol |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥98% |
Table 2: Spectroscopic Data for this compound
| Technique | Data for Reference Standard | Experimental Result for Sample |
| ¹H-NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.65 (s, 1H, Ar-OH), 9.19 (s, 1H, Ar-OH), 7.00 (d, J=8.4 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 6.75 (s, 1H), 6.45 (d, J=8.0 Hz, 1H), 6.30 (d, J=8.0 Hz, 1H), 5.10 (d, J=7.2 Hz, 1H, Anomeric H), 5.05 (s, 2H, Ar-CH₂-O), 3.71 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃), 3.10-3.50 (m, 6H, Glc-H) | To be filled with experimental data |
| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165.5 (C=O), 158.0, 157.5, 155.0, 132.0, 131.0, 115.0, 112.0, 110.0, 108.0, 105.0, 101.0 (Anomeric C), 77.0, 76.5, 73.0, 70.0, 61.0 (CH₂OH), 60.0 (OCH₃), 56.0 (OCH₃) | To be filled with experimental data |
| Mass Spectrometry (ESI-MS) | m/z: 505.1 [M+Na]⁺, 483.1 [M+H]⁺ | To be filled with experimental data |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the analytical techniques used to identify this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the purity assessment and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient could be:
-
0-20 min: 10-40% Acetonitrile
-
20-25 min: 40-80% Acetonitrile
-
25-30 min: 80-10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in methanol).
-
Prepare a solution of the isolated sample at a similar concentration.
-
Inject both solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram with that of the reference standard. Co-injection of the sample and standard should result in a single, sharp peak.
-
Purity is calculated based on the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of atoms within the molecule.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5 mL of DMSO-d₆.
-
Experiments:
-
¹H-NMR: Acquire a standard proton spectrum.
-
¹³C-NMR: Acquire a standard carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to further confirm the structure by establishing proton-proton and proton-carbon correlations.
-
-
Data Analysis: Compare the chemical shifts (δ) and coupling constants (J) of the signals in the sample spectra with the data from the reference standard (as provided in Table 2).
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Infusion: The sample can be directly infused or analyzed via LC-MS.
-
Data Analysis: Compare the observed mass-to-charge ratios (m/z) of the molecular ions and major fragment ions of the sample with those of the reference standard.
Visualizing the Process and Mechanism
To better understand the workflow and the compound's potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the identification of this compound.
This compound is known for its antioxidant and neuroprotective effects, which are partly attributed to its modulation of the Nrf2 signaling pathway.[1][2]
Caption: Proposed Nrf2 signaling pathway modulation by this compound.
By following these protocols and comparing the resulting data with that of a certified reference standard, researchers can confidently confirm the identity of their isolated this compound, ensuring the integrity and validity of their subsequent biological and pharmacological studies.
References
- 1. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Curculigoside C Against Known Antioxidants: A Comparative Guide
This guide provides a detailed comparison of the antioxidant efficacy of Curculigoside C with established antioxidants such as Vitamin C (Ascorbic Acid) and Curcumin. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of relevant biological pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various in vitro assays, with its performance benchmarked against well-known antioxidants. The half-maximal inhibitory concentration (IC50), a key metric of efficacy, is summarized below. A lower IC50 value indicates greater antioxidant activity.
| Antioxidant Assay | This compound (IC50) | Vitamin C (Ascorbic Acid) (IC50) | Curcumin (IC50) |
| DPPH Radical Scavenging | 50 µg/mL[1] | 4.5 µg/mL[1] | 34.34 µg/mL[2] |
| Superoxide Radical Scavenging | 86 µg/mL[1] | 69 µg/mL[1] | Not Available |
| Hydroxyl Radical Scavenging | 37 µg/mL[1] | 86 µg/mL[1] | Not Available |
| Lipid Peroxidation Inhibition | 30 µg/mL[1] | 102 µg/mL[1] | Not Available |
Note: Some studies have reported that the DPPH radical scavenging activity of this compound is comparable to that of Vitamin C.[3] Additionally, its scavenging effect on hydroxyl radicals is noted to be comparable to that of epigallocatechin gallate.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for assessing the ability of a compound to act as a free radical scavenger or hydrogen donor.
Methodology:
-
A stock solution of DPPH is prepared in methanol.
-
Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid) are prepared.
-
An aliquot of the test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH Radical Scavenging Assay Workflow
Superoxide Radical Scavenging Assay (NBT Reduction Method)
This assay evaluates the ability of an antioxidant to scavenge superoxide radicals, which are generated in a chemical reaction and detected by the reduction of Nitroblue Tetrazolium (NBT).
Methodology:
-
A reaction mixture is prepared containing components that generate superoxide radicals (e.g., phenazine methosulfate and NADH).
-
Nitroblue Tetrazolium (NBT) is added to the mixture. NBT is reduced by superoxide radicals to form a colored formazan product.
-
Various concentrations of the test compound or a standard are added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a specific time at room temperature.
-
The absorbance of the formazan product is measured (typically around 560 nm).
-
The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
Hydroxyl Radical Scavenging Assay (Fenton Reaction)
This assay assesses the capacity of a compound to neutralize hydroxyl radicals, which are highly reactive and damaging. The Fenton reaction (Fe²+ + H₂O₂) is commonly used to generate these radicals.
Methodology:
-
A reaction mixture is prepared containing a solution of FeSO₄ and H₂O₂ to initiate the Fenton reaction, which produces hydroxyl radicals.
-
A detector molecule (e.g., deoxyribose) is included, which is degraded by the hydroxyl radicals.
-
Various concentrations of the test compound or a standard are added to the mixture.
-
The mixture is incubated, during which the test compound competes with the detector molecule for the hydroxyl radicals.
-
The extent of degradation of the detector molecule is quantified, often by measuring a colored product formed upon reaction with thiobarbituric acid (TBA).
-
The percentage of hydroxyl radical scavenging is calculated, and the IC50 value is determined.
Lipid Peroxidation Inhibition Assay
This assay measures the ability of an antioxidant to inhibit the oxidative degradation of lipids.
Methodology:
-
A lipid-rich substrate, such as a mouse liver homogenate, is used.
-
Lipid peroxidation is induced by adding a pro-oxidant, such as Fe²⁺-ascorbate.
-
Various concentrations of the test compound or a standard are added to the mixture.
-
The mixture is incubated to allow for lipid peroxidation to occur.
-
The extent of lipid peroxidation is quantified by measuring the amount of malondialdehyde (MDA), a byproduct, typically through the thiobarbituric acid reactive substances (TBARS) assay.
-
The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
Signaling Pathway: Nrf-2/NQO-1 Modulation by this compound
This compound has been shown to exert its anti-apoptotic and anti-oxidative stress effects by modulating the Nrf-2/NQO-1 signaling pathway.[4] Under conditions of oxidative stress, this compound promotes the activation of Nrf-2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that regulates the expression of antioxidant proteins.
Activated Nrf-2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of downstream antioxidant enzymes such as NQO-1 (NAD(P)H quinone dehydrogenase 1) and Glutathione S-transferases (GST). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.
This compound and the Nrf-2/NQO-1 Pathway
References
Comparative Guide to Analytical Methods for Curculigoside C Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Curculigoside C, a key bioactive phenolic glucoside found in Curculigo orchioides. The information presented here is compiled from single-laboratory validation studies. It is intended to assist researchers and drug development professionals in selecting appropriate analytical techniques for their specific needs.
Disclaimer: The data presented below is a summary from individual research publications and does not represent a formal inter-laboratory validation study. Direct comparison of performance between methods should be interpreted with caution, as experimental conditions and matrices may vary between studies.
Comparison of Method Performance
The following table summarizes the performance characteristics of various analytical methods for the determination of this compound. The methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA), and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | UPLC-PDA | UPLC-MS/MS (in rat plasma) |
| Linearity Range | 0.3485 - 2.788 µg | Not Specified | Not Specified | 1 - 2500 ng/mL |
| Correlation Coefficient (r²) | 0.9999[1] | Not Specified | >0.999[2] | >0.9984[3][4] |
| Precision (RSD%) | 0.83% (Recovery)[1] | 1.7% (Recovery)[5][6] | <2.0% (Inter-day & Intra-day)[2] | Intra-day: 4.10% - 5.51% Inter-day: 5.24% - 6.81%[3][4] |
| Accuracy (Recovery %) | 100.07%[1] | 99.2%[5][6] | 100.28% - 111.25%[2] | Not directly reported as recovery, but as Relative Error (RE%): Intra-day: -3.28% to 0.56% Inter-day: -5.83% to -1.44%[3][4] |
| Recovery % | 100.07%[1] | 99.2%[5][6] | 100.28% - 111.25%[2] | 92.14% - 95.22%[3][4] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 1 ng/mL[3][4] |
| Matrix | Rhizoma Curculiginis | Curculigo orchioides | Curculigo orchioides rhizome | Rat Plasma |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC-UV Method for Rhizoma Curculiginis
This method is suitable for the quantification of this compound in the raw herbal material.
-
Sample Preparation:
-
Chromatographic Conditions:
UPLC-PDA Method for Curculigo orchioides Rhizome
This method offers a more rapid analysis for the simultaneous quantification of Curculigoside and other phenolic compounds.
-
Sample Preparation:
-
Detailed sample preparation protocols were not available in the searched documents.
-
-
Chromatographic Conditions:
-
System: Acquity UPLC-PDA (Waters) system[2].
-
Column: InfinityLab Poroshell 120 CS-C18, 3.0 × 150 mm, 2.7 μm[2].
-
Mobile Phase: Details of the mobile phase were not specified in the provided search results.
-
Flow Rate: Details of the flow rate were not specified in the provided search results.
-
Detection: Photodiode Array detector, specific wavelengths were not detailed.
-
UPLC-MS/MS Method for this compound in Rat Plasma
This highly sensitive and selective method is ideal for pharmacokinetic studies.
-
Sample Preparation:
-
To 100 µL of rat plasma, an internal standard is added.
-
Protein precipitation is carried out using methanol.
-
The mixture is vortexed and then centrifuged.
-
The supernatant is collected and analyzed.
-
-
Chromatographic Conditions:
-
System: UPLC coupled with a tandem quadrupole mass spectrometer (UPLC-MS/MS)[3].
-
Column: The specific column details were not available in the provided search results.
-
Mobile Phase: The specific mobile phase composition was not detailed in the provided search results.
-
Flow Rate: The specific flow rate was not detailed in the provided search results.
-
Detection: Mass spectrometry detection is used for quantification[3].
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the sample preparation and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of curculigoside in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Curculigoside C in a Laboratory Setting
Chemical and Physical Properties
Understanding the fundamental properties of Curculigoside C is the first step toward safe handling and disposal.
| Property | Value | Source |
| CAS Number | 851713-74-1 | ChemBK[2] |
| Molecular Formula | C22H26O12 | ChemBK[2], PubChem[3] |
| Molar Mass | 482.43 g/mol | ChemBK[2] |
| Appearance | Powder | ChemBK[2] |
| Melting Point | 162-165 °C | ChemBK[2] |
| Boiling Point | 801.2±65.0 °C | ChemBK[2] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | ChemBK[2], ChemFaces[4] |
| Storage Condition | 2-8°C | ChemBK[2] |
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is essential to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear appropriate protective clothing to prevent skin contact.
-
Use gloves that have been inspected prior to use.
-
Safety goggles or a face shield are necessary to protect the eyes.
Handling:
-
Handle in a well-ventilated area to avoid the formation and inhalation of dust.[5]
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke when handling this product.[6][7]
Step-by-Step Disposal Procedure
The disposal of this compound, like any chemical waste, must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide based on best practices for similar chemical compounds.
1. Waste Collection:
-
Solid Waste: Collect any dry this compound powder or adhered material promptly.[5] Use spark-proof tools and explosion-proof equipment if necessary.[5] Place the waste in a suitable, clearly labeled, and closed container for disposal.[5]
-
Liquid Waste: If this compound is in a solvent, it should be collected in a labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of accordingly.
2. Storage of Waste:
-
Store waste containers in a designated, cool, dry, and well-ventilated area.[5]
-
Keep waste containers tightly closed and away from incompatible materials.[5]
3. Final Disposal:
-
Professional Disposal Service: The recommended method for the final disposal of this compound is to engage a licensed chemical destruction plant.[5] This ensures that the compound is handled and disposed of in an environmentally safe and compliant manner.
-
Incineration: Controlled incineration with flue gas scrubbing is a potential disposal method.[5] This should only be performed by a certified facility.
-
Landfill: Puncturing the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill is an option for contaminated packaging, but not for the chemical itself.[5]
-
Do Not:
Disposal of Contaminated Packaging
Containers that held this compound should be handled with care.
-
Triple Rinsing: Containers can be triple rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Recycling or Reconditioning: After proper decontamination, containers may be offered for recycling or reconditioning.[5]
-
Disposal: If recycling is not an option, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[5] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possibility.[5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound (this compound) | Phenols | 851713-74-1 | Invivochem [invivochem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C22H26O12 | CID 102004677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:851713-74-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Curculigoside|85643-19-2|MSDS [dcchemicals.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Curculigoside C
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Curculigoside C. The following procedures are designed to ensure safe operational and disposal practices in a laboratory setting.
Hazard Identification and Safety Data
This compound is a natural phenolic glucoside isolated from the rhizomes of Curculigo orchioides. While one safety data sheet suggests no particular hazards, others for the general "Curculigoside" class indicate potential risks that should be addressed with appropriate precautions. It is prudent to handle this compound with care, assuming it may be harmful if swallowed and presents a hazard to the aquatic environment.
Physical and Chemical Properties of Curculigoside
| Property | Value |
| CAS Number | 85643-19-2 |
| Molecular Formula | C22H26O11 |
| Molecular Weight | 466.44 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
| Storage Temperature | 2-8°C or -20°C |
GHS Hazard Statements for Curculigoside
| Hazard Code | Statement |
| H302 | Harmful if swallowed. |
| H410 | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.
Recommended PPE for Handling this compound
| Body Part | PPE Recommendation | Specifications |
| Eyes | Safety goggles with side-shields or a full-face shield. | Must provide a seal around the eyes to protect from dust and splashes. |
| Hands | Chemical-resistant gloves. | Nitrile, neoprene, or other suitable materials. Gloves must be inspected before use. |
| Body | Impervious clothing, such as a lab coat or chemical-resistant overalls. | Should cover arms and legs completely. |
| Respiratory | Use in a well-ventilated area. A suitable respirator or full-face respirator should be used if dust formation is likely or if exposure limits are exceeded. | NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly sealed in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C or at -20°C for long-term stability.
-
Keep away from direct sunlight and sources of ignition.
2. Preparation and Weighing
-
Handle this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to avoid the formation and inhalation of dust and aerosols.
-
Before handling, ensure all required PPE is correctly worn.
-
Use non-sparking tools for handling the powdered compound.
-
Weigh the desired amount of this compound carefully to minimize dust generation.
3. Dissolution
-
This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.
-
Add the solvent to the weighed this compound slowly and stir gently to dissolve.
-
If heating is required, use a water bath or a heating mantle with proper ventilation.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Spill and Leak Response
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Wearing full PPE, collect the spilled material. For powdered material, gently sweep it into a suitable container for disposal. For solutions, absorb with an inert material.
-
Decontaminate the spill area and all equipment used for cleanup.
-
Dispose of the collected material and contaminated items as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately. |
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the chemical in a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing. Do not allow the chemical to enter drains or sewer systems.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a suitable, closed container labeled for chemical waste.
-
Containers: Empty containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be offered for recycling or disposed of according to institutional guidelines.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
